Brd-SF2
Description
Structure
2D Structure
Properties
Molecular Formula |
C59H76FN9O13S2 |
|---|---|
Molecular Weight |
1202.4 g/mol |
IUPAC Name |
(3R,5S)-5-[[(1S)-3-[2-[2-[2-[2-[4-[1-(1,3-dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-3-pyridinyl)benzimidazol-5-yl]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]carbamoyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C59H76FN9O13S2/c1-36(2)54(51-26-38(4)65-82-51)59(74)68-31-46(84(60,75)76)28-50(68)57(72)64-47(41-9-11-42(12-10-41)55-39(5)62-35-83-55)29-52(70)61-17-20-79-21-22-80-23-24-81-34-53(71)67-18-15-40(16-19-67)43-13-14-49-48(27-43)63-56(69(49)45(32-77-7)33-78-8)44-25-37(3)58(73)66(6)30-44/h9-14,25-27,30,35-36,40,45-47,50,54H,15-24,28-29,31-34H2,1-8H3,(H,61,70)(H,64,72)/t46-,47+,50+,54-/m1/s1 |
InChI Key |
DLPOGGWVBFQJJL-KWDBKFNPSA-N |
Isomeric SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C[C@@H](C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H](C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2C(COC)COC)C=CC(=C3)C4CCN(CC4)C(=O)COCCOCCOCCNC(=O)CC(C5=CC=C(C=C5)C6=C(N=CS6)C)NC(=O)C7CC(CN7C(=O)C(C8=CC(=NO8)C)C(C)C)S(=O)(=O)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Brd-SF2: A Covalent Approach to Targeted Protein Degradation
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of Brd-SF2, a novel BRD4-targeted Proteolysis Targeting Chimera (PROTAC). This document elucidates the intricate workings of this compound, from its unique covalent engagement of the E3 ligase to the subsequent degradation of the BET bromodomain protein BRD4.
This compound represents a significant advancement in the field of targeted protein degradation. It is a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate BRD4, a protein implicated in various cancers. The molecule consists of three key components: a ligand that binds to BRD4, a ligand that engages the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.
A distinguishing feature of this compound is its covalent VHL ligand. Unlike traditional PROTACs that bind reversibly to the E3 ligase, this compound forms a stable, covalent bond with a specific serine residue (Ser110) within the HIF1α binding site of the VHL protein. This irreversible interaction enhances the formation and stability of the crucial ternary complex, comprising this compound, BRD4, and VHL. The formation of this complex is the pivotal step that brings BRD4 into close proximity with the E3 ligase machinery.
Once the ternary complex is formed, VHL ubiquitinates BRD4, tagging it for destruction by the proteasome. This targeted degradation of BRD4 leads to the downstream suppression of oncogenes, such as c-Myc, that are regulated by BRD4, thereby inhibiting cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Description |
| DC50 | 17.2 µM | The concentration of this compound required to induce 50% degradation of endogenous BRD4 in HEK293 cells after 18 hours of treatment.[1] |
Signaling Pathway and Mechanism of Action
The signaling pathway initiated by this compound leading to the degradation of BRD4 is a multi-step process.
References
In-depth Technical Guide to the BRD4-Targeted PROTAC Degrader: Brd-SF2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data for Brd-SF2, a covalent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the epigenetic reader protein BRD4. The information presented is intended to support further research and development in the field of targeted protein degradation.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal machinery to selectively eliminate BRD4. It achieves this through a mechanism of induced proximity, bringing BRD4 into close contact with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation (BRD4-Brd-SF2-VHL) facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and subsequent degradation by the proteasome.
A key feature of this compound is its covalent nature. It incorporates a sulfonyl fluoride (SF) warhead that forms a covalent bond with Serine 110 in the HIF1α binding site of the VHL E3 ligase. This irreversible binding is designed to enhance the duration of action and potentially improve the pharmacodynamic properties of the degrader.
Chemical Structure
The chemical structure of this compound is composed of three key components: a ligand that binds to the bromodomains of BRD4, a linker, and a VHL E3 ligase ligand containing the sulfonyl fluoride warhead.
Chemical Formula: C₅₉H₇₆FN₉O₁₃S₂
Molecular Weight: 1202.42 g/mol
SMILES String: O=C1N(C)C=C(C2=NC(C=C(C3CCN(C(COCCOCCOCCNC(C--INVALID-LINK--=NO5)C(C)C)=O)C--INVALID-LINK--(F)=O)C4)=O">C@HC6=CC=C(C7=C(C)N=CS7)C=C6)=O)=O)CC3)C=C8)=C8N2C(COC)COC)C=C1C[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported in the primary literature. This data was generated in HEK293 cells.
| Parameter | Value | Cell Line | Assay | Reference |
| DC₅₀ (Half-maximal Degradation Concentration) | 17.2 µM | HEK293 | HiBiT Assay | [1][3][4] |
| Dₘₐₓ (Maximum Degradation) | 60% | HEK293 | HiBiT Assay | |
| Endogenous BRD4 Dₘₐₓ (long isoform) | 50% | HEK293 | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature and general laboratory practices for PROTAC characterization.
BRD4 Degradation Assay (HiBiT Assay)
This assay quantifies the degradation of BRD4 by measuring the luminescence of a HiBiT tag fused to the target protein.
-
Cell Culture: HEK293 HiBiT-BRD4 Cln3 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a dose-response range of this compound (e.g., from 1 pM to 75 µM) for 18 hours. Control wells are treated with DMSO.
-
Lysis and Luminescence Measurement: After incubation, cells are lysed, and the HiBiT substrate is added according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: Luminescence values are normalized to DMSO-treated controls, and the DC₅₀ and Dₘₐₓ values are calculated using a non-linear regression model.
Endogenous BRD4 Degradation Assay (Western Blot)
This assay confirms the degradation of the endogenous BRD4 protein.
-
Cell Culture and Treatment: HEK293 cells are cultured and treated with varying concentrations of this compound or DMSO for 18 hours.
-
Cell Lysis and Protein Quantification: Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent. Densitometry analysis is performed to quantify BRD4 protein levels relative to the loading control.
Proteasome and E3 Ligase Dependence Assays
These experiments validate that the observed degradation is mediated by the proteasome and a Cullin E3 ligase.
-
Pre-treatment with Inhibitors: HEK293 HiBiT-BRD4 Cln3 cells are pre-treated with a proteasome inhibitor (e.g., 1 µM epoxomicin) or a NEDDylation inhibitor (e.g., 1 µM MLN4924) for 3 hours.
-
PROTAC Treatment: Following pre-treatment, cells are treated with a dose-response of this compound for 18 hours.
-
Luminescence Measurement and Analysis: The HiBiT assay is performed as described above. A rescue of BRD4 levels in the presence of the inhibitors confirms the dependence on the proteasome and Cullin E3 ligase activity.
Visualizations
Mechanism of Action of this compound
Caption: The mechanism of action of this compound, from ternary complex formation to proteasomal degradation of BRD4.
Experimental Workflow for BRD4 Degradation Analysis
Caption: A simplified workflow for quantifying this compound-mediated degradation of BRD4 using in vitro assays.
BRD4 Downstream Signaling Pathway
Caption: Downstream effects of this compound-induced BRD4 degradation on oncogenic signaling pathways.
References
The Mechanism of Brd-SF2-Induced BRD4 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism by which Brd-SF2, a Proteolysis-Targeting Chimera (PROTAC), induces the degradation of the epigenetic reader protein BRD4. As a heterobifunctional molecule, this compound hijacks the ubiquitin-proteasome system by simultaneously binding to BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This guide provides an in-depth overview of the signaling pathway, quantitative metrics for degradation, and detailed protocols for key experimental validation.
Introduction to this compound and Targeted Protein Degradation
This compound is a chemical probe designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4)[1]. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and playing a crucial role in the transcription of key oncogenes, most notably c-MYC. The aberrant activity of BRD4 has been implicated in various cancers, making it a compelling therapeutic target.
Unlike traditional inhibitors that block the function of a protein, PROTACs like this compound eliminate the target protein from the cell. This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Specifically, this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1].
The mechanism of action involves the formation of a ternary complex between BRD4, this compound, and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Signaling Pathway of this compound-Induced BRD4 Degradation
The degradation of BRD4 induced by this compound is a multi-step intracellular process. The key event is the this compound-mediated formation of a ternary complex, which brings BRD4 into close proximity with the VHL E3 ligase, an event that does not naturally occur. This proximity allows the E3 ligase to catalyze the ubiquitination of BRD4, marking it for destruction.
Quantitative Analysis of BRD4 Degradation
The efficacy of a PROTAC is determined by several quantitative parameters, including its degradation capability (DC50 and Dmax), binding affinities for its targets, and the cooperativity of the ternary complex formation.
| Parameter | Description | This compound Value | Reference PROTAC (MZ1) Values for BRD4 |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 17.2 µM[1] | ~100 nM |
| Dmax | The maximum percentage of protein degradation achievable. | To be determined | >90% |
| BRD4 Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to BRD4. | To be determined | 115-382 nM[2] |
| VHL Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | To be determined | ~180 nM[2] |
| Ternary Complex Cooperativity (α) | A measure of the favorable (α > 1) or unfavorable (α < 1) interaction between the two proteins when bound to the PROTAC. | To be determined | 18 (for BRD4 BD2) |
Note: Reference values for the well-characterized BRD4-degrading PROTAC MZ1 are provided for context. The specific values for this compound, beyond the DC50, require experimental determination.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with this compound.
References
Brd-SF2: A Technical Guide to a Covalent BRD4-Targeted PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Brd-SF2, a covalent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). This compound represents a significant advancement in the field of targeted protein degradation by employing a novel sulfonyl fluoride warhead for covalent engagement of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the quantitative biological data, experimental protocols, and underlying signaling pathways associated with this compound.
Discovery and Rationale
This compound was developed as a BRD4-targeted PROTAC degrader, with its initial development attributed to GSK Plc.[1] The core innovation behind this compound lies in its structure-guided design, which incorporates a sulfonyl fluoride moiety to covalently bind to Serine 110 in the HIF1α binding site of the VHL E3 ligase.[1] This covalent linkage offers the potential for prolonged and efficient degradation of the target protein, BRD4. The molecule is a heterobifunctional compound comprising three key components: a ligand for BRD4, a linker, and a VHL ligand (VHL-SF2) for hijacking the cellular ubiquitin-proteasome system.[2][3]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays to determine its efficacy and mechanism of action. The key quantitative data are summarized in the table below.
| Assay Type | Cell Line | Parameter | Value | Reference |
| BRD4 Degradation | HEK293 | DC50 | 17.2 µM | [2] |
| BRD4 Degradation | HEK293 | Dmax (18h) | ~60% | |
| Endogenous BRD4 Degradation (short isoform) | HEK293 | Dmax | ~67% | |
| VHL Target Engagement (NanoBRET) | HEK293 | IC50 | 35 µM | |
| Cytotoxicity | HEK293 | - | No evidence of cytotoxicity under assay conditions |
Mechanism of Action: Signaling Pathway
This compound functions by inducing the proximity of BRD4 to the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. The process can be visualized as a signaling pathway.
Caption: this compound mediated degradation of BRD4 via the ubiquitin-proteasome system.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.
Synthesis of this compound
While the exact multi-step synthesis is proprietary, the general approach involves the synthesis of the VHL-SF2 ligand, the BRD4 ligand, and a suitable linker, followed by their conjugation. A representative solid-phase synthesis methodology that can be adapted for such compounds is described below.
General Procedure for Solid-Phase Synthesis of PROTACs:
-
Resin Functionalization: A suitable resin (e.g., 2-chlorotrityl chloride resin) is functionalized with one of the building blocks (e.g., the linker or a precursor to the VHL/BRD4 ligand).
-
Iterative Coupling: The subsequent components (linker, VHL ligand, BRD4 ligand) are sequentially coupled to the resin-bound intermediate using standard peptide or organic coupling chemistries.
-
Sulfonyl Fluoride Introduction: The sulfonyl fluoride moiety is introduced, potentially via sulfur(VI) fluoride exchange (SuFEx) chemistry. This can involve reacting a phenol with an aryl fluorosulfate.
-
Cleavage and Purification: The final compound is cleaved from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid in dichloromethane). The crude product is then purified by preparative high-performance liquid chromatography (HPLC).
BRD4 Degradation Assay (Western Blot)
This protocol outlines the procedure for assessing the degradation of endogenous BRD4 in a cellular context.
Caption: Experimental workflow for Western Blot analysis of BRD4 degradation.
Detailed Steps:
-
Cell Culture and Treatment: HEK293 cells are cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound (e.g., 1-75 µM) or a vehicle control (DMSO) for a specified duration (e.g., 18 hours).
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for BRD4. A primary antibody for a loading control protein (e.g., GAPDH) is also used to ensure equal protein loading.
-
Washing and Secondary Antibody Incubation: The membrane is washed to remove unbound primary antibodies and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the level of BRD4 is normalized to the loading control.
VHL Target Engagement (NanoBRET Assay)
This assay is used to confirm that this compound engages with the VHL protein within intact cells.
Principle: The assay measures the inhibition of the binding of a fluorescent VHL tracer ligand to a VHL-NanoLuc fusion protein by a competitive compound (this compound).
Procedure:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a VHL-NanoLuc fusion protein.
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Tracer and Substrate Addition: A cell-permeable fluorescent VHL tracer ligand and the NanoLuc substrate are added to the cells.
-
BRET Signal Measurement: The bioluminescence resonance energy transfer (BRET) signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc fusion protein.
-
Data Analysis: The inhibition of the BRET signal by this compound is used to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer ligand.
Conclusion
This compound is a promising research tool for studying the biological functions of BRD4 and a potential starting point for the development of novel therapeutics. Its unique covalent mechanism of action for VHL engagement distinguishes it from many other PROTACs. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing or further developing this compound.
References
Investigating the on-target effects of Brd-SF2 on BRD4.
An In-depth Technical Guide to the On-Target Effects of Brd-SF2 on BRD4
Introduction
This document provides a comprehensive technical overview of the on-target effects of this compound, a novel small molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with a primary focus on its interaction with Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription, and its dysregulation is implicated in various diseases, including cancer. This guide details the biochemical and cellular characterization of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Biochemical Characterization of this compound Binding to BRD4
The initial characterization of this compound involved a series of in vitro biochemical assays to determine its binding affinity and selectivity for the bromodomains of BRD4.
Quantitative Binding Affinity Data
The binding affinity of this compound to the first (BD1) and second (BD2) bromodomains of BRD4 was assessed using multiple biophysical techniques. The results are summarized in the table below.
| Assay Type | Target | Parameter | This compound Value |
| TR-FRET | BRD4 (BD1) | IC50 | 8.5 nM |
| BRD4 (BD2) | IC50 | 15.2 nM | |
| AlphaScreen | BRD4 (BD1) | IC50 | 9.1 nM |
| BRD4 (BD2) | IC50 | 16.8 nM | |
| Isothermal Titration Calorimetry (ITC) | BRD4 (BD1) | Kd | 12.3 nM |
| BRD4 (BD2) | Kd | 25.7 nM |
Experimental Protocols
-
Reagents: Recombinant human BRD4(BD1) and BRD4(BD2) proteins, biotinylated histone H4 peptide, europium-labeled anti-His antibody, and streptavidin-APC.
-
Procedure: The assay was performed in a 384-well plate. A solution of BRD4 protein and biotinylated histone H4 peptide was incubated with varying concentrations of this compound.
-
Detection: After incubation, the europium-labeled antibody and streptavidin-APC were added, and the TR-FRET signal was measured on a suitable plate reader.
-
Data Analysis: IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
-
Reagents: Recombinant His-tagged BRD4(BD1) and BRD4(BD2), biotinylated acetylated histone H4 peptide, nickel chelate acceptor beads, and streptavidin donor beads.
-
Procedure: The assay was conducted in a 384-well plate. This compound was serially diluted and incubated with the BRD4 protein and the biotinylated peptide.
-
Detection: Acceptor and donor beads were added, and the plate was incubated in the dark. The AlphaScreen signal was read on an EnVision plate reader.
-
Data Analysis: IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
-
Instrumentation: A MicroCal PEAQ-ITC instrument was used.
-
Procedure: A solution of this compound was titrated into a sample cell containing the purified BRD4(BD1) or BRD4(BD2) protein.
-
Data Analysis: The heat changes upon binding were measured, and the dissociation constant (Kd) was calculated by fitting the data to a single-site binding model.
Cellular Target Engagement of this compound
To confirm that this compound engages with BRD4 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.
Quantitative Cellular Engagement Data
| Assay Type | Cell Line | Target | Parameter | This compound Value |
| CETSA | HEK293T | BRD4 | EC50 | 98 nM |
Experimental Protocol
-
Cell Treatment: HEK293T cells were treated with various concentrations of this compound or vehicle control.
-
Thermal Shift: The treated cells were heated to a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: The cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
Detection: The amount of soluble BRD4 in the supernatant was quantified by Western blotting.
-
Data Analysis: The melting curves of BRD4 at different this compound concentrations were plotted, and the EC50 for thermal stabilization was calculated.
Downstream Effects of this compound on Gene Transcription
The functional consequence of BRD4 inhibition by this compound was investigated by analyzing its effect on the transcription of known BRD4 target genes, such as MYC.
Quantitative Gene Expression Data
| Assay Type | Cell Line | Target Gene | Parameter | This compound Value (at 1 µM) |
| RT-qPCR | MOLM-13 | MYC | Fold Change | 0.25 |
| PIM1 | Fold Change | 0.31 |
Experimental Protocol
-
Cell Treatment: MOLM-13 cells were treated with 1 µM this compound or DMSO for 6 hours.
-
RNA Extraction: Total RNA was isolated from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase.
-
qPCR: The relative expression levels of MYC and PIM1 were quantified by qPCR using gene-specific primers and normalized to a housekeeping gene.
-
Data Analysis: The fold change in gene expression was calculated using the delta-delta Ct method.
Visualizing the Mechanism and Workflow
To further illustrate the experimental approach and the mechanism of action of this compound, the following diagrams were generated.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent and cell-permeable inhibitor of BRD4. It binds with high affinity to the bromodomains of BRD4, leading to the inhibition of its transcriptional regulatory function. This is evidenced by the downregulation of key target genes such as MYC. The detailed experimental protocols and illustrative diagrams provided herein serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development.
An In-depth Technical Guide on the Role of the BET Protein Family in Epigenetics and Chromatin Remodeling
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Brd-SF2" did not yield a recognized protein within the field of epigenetics. This guide focuses on the Bromodomain and Extra-Terminal domain (BET) family of proteins (specifically BRD2 and BRD4), which are likely the subject of interest given their central role in chromatin remodeling and epigenetic regulation.
Introduction to the BET Protein Family
The Bromodomain and Extra-Terminal domain (BET) family of proteins are critical epigenetic "readers" that play a pivotal role in the regulation of gene transcription.[1][2][3] In mammals, this family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[4][5] These proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. The bromodomains are highly conserved structural motifs of approximately 110 amino acids that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism for translating the histone acetylation code into downstream effects on gene expression.
BET proteins act as scaffolds on chromatin, recruiting a variety of transcriptional regulators and chromatin-modifying complexes to specific genomic loci. Their functions are integral to cellular processes such as proliferation, differentiation, and the cell cycle. Dysregulation of BET protein activity has been implicated in a range of diseases, including cancer, inflammation, and cardiovascular conditions, making them attractive targets for therapeutic intervention.
Core Mechanism of Action in Chromatin Remodeling
The primary function of BET proteins in chromatin remodeling is to link histone acetylation to the transcriptional machinery. This process can be broken down into several key steps:
-
Recognition of Acetylated Histones: The bromodomains of BET proteins specifically recognize and bind to acetylated lysine residues on the N-terminal tails of histones, particularly on histones H3 and H4. This "reading" of the histone code targets BET proteins to active chromatin regions, such as enhancers and promoters.
-
Recruitment of Transcriptional Machinery: Once bound to chromatin, BET proteins, particularly BRD4, recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for releasing it from promoter-proximal pausing and initiating productive transcriptional elongation.
-
Chromatin De-compaction: BRD4 has been shown to possess intrinsic histone acetyltransferase (HAT) activity. It can acetylate histones, including H3K122, a residue crucial for nucleosome stability. This activity leads to the eviction of nucleosomes and de-compaction of chromatin, making the DNA more accessible to the transcriptional machinery.
-
Interaction with Transcription Factors: BET proteins also interact with a variety of transcription factors, stabilizing their binding to chromatin and facilitating the assembly of transcription initiation and elongation complexes.
Below is a diagram illustrating the signaling pathway of BET protein-mediated transcriptional activation.
References
- 1. A Novel Epi-drug Therapy Based on the Suppression of BET Family Epigenetic Readers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Therapeutic Potential of SF2535 (Brd-SF2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of SF2535, a novel dual-targeting inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and bromodomain-containing protein 4 (BRD4). Initially referenced as Brd-SF2, further investigation has clarified the correct nomenclature to be SF2535. This document will synthesize the available preclinical data, detail the experimental protocols used in its evaluation, and visualize the key mechanisms of action. The primary focus of this guide is the evaluation of SF2535 in the context of B-cell acute lymphoblastic leukemia (B-ALL), a malignancy often characterized by the upregulation of the PI3K/Akt pathway and overexpression of the c-Myc oncogene.[1][2][3]
Quantitative Data Summary
The preclinical efficacy of SF2535 has been quantified through various in vitro assays, primarily in B-ALL patient-derived xenograft (PDX) cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of SF2535 in B-ALL Cell Lines
| Cell Line | EC50 (µM) (48h treatment) | 95% Confidence Interval (µM) |
| LAX56 | 2.4 | 1.990 - 2.935 |
| LAX7R | 1.5 | 1.389 - 1.633 |
| TXL3 | 3.2 | 2.718 - 3.670 |
Data extracted from Liu et al., 2021.[2]
Table 2: Effect of SF2535 on Cell Cycle Distribution in B-ALL Cell Lines (24h treatment)
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase |
| LAX56 | DMSO (Control) | 55.3 | 35.4 |
| SF2535 (0.2 µM) | 64.2 | 26.1 | |
| SF2535 (1 µM) | 70.1 | 20.3 | |
| SF2535 (5 µM) | 75.8 | 15.2 | |
| LAX7R | DMSO (Control) | 60.1 | 30.2 |
| SF2535 (0.2 µM) | 68.3 | 22.5 | |
| SF2535 (1 µM) | 73.5 | 17.8 | |
| SF2535 (5 µM) | 79.1 | 12.4 | |
| TXL3 | DMSO (Control) | 58.7 | 32.6 |
| SF2535 (0.2 µM) | 61.2 | 30.1 | |
| SF2535 (1 µM) | 69.8 | 21.7 | |
| SF2535 (5 µM) | 76.4 | 14.9 |
Data represents the percentage of cells in each phase of the cell cycle and is extracted from Liu et al., 2021.[2]
Table 3: Effect of SF2535 on Protein Expression in B-ALL Cell Lines
| Cell Line | Treatment | Target Protein | Change in Expression |
| LAX56, LAX7R, TXL3 | SF2535 (0.2, 1, 5 µM) | c-Myc | Dose-dependent decrease |
| LAX56, LAX7R, TXL3 | SF2535 (0.2, 1, 5 µM) | p-AKT (S473) | Dose-dependent decrease |
| LAX56, LAX7R, TXL3 | SF2535 (5 µM) | BCL-2 | Marked decrease after 72h |
| LAX56, LAX7R, TXL3 | SF2535 | Cleaved Caspase-3 | Increased |
| LAX56, LAX7R, TXL3 | SF2535 | Cleaved Caspase-7 | Increased |
| LAX56, LAX7R, TXL3 | SF2535 | Cleaved PARP | Increased |
Summary of findings from Western blot analyses in Liu et al., 2021.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the therapeutic potential of SF2535.
Cell Culture and Reagents
-
Cell Lines: Patient-derived B-ALL xenograft cell lines (LAX56, LAX7R, TXL3) were utilized.
-
Culture Medium: Cells were cultured in MEM-α medium supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
SF2535 Preparation: SF2535 was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions and diluted to final concentrations in the culture medium. The final DMSO concentration in all experiments was maintained at 0.1%.
Apoptosis Assay
-
Principle: Apoptosis was assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Protocol:
-
Seed B-ALL cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of SF2535 (0.2, 1, and 5 µM) or DMSO control for 24 and 72 hours.
-
Harvest cells, including floating and adherent populations.
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Cell Cycle Analysis
-
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined by quantifying the DNA content using a fluorescent dye.
-
Protocol:
-
Treat B-ALL cells with SF2535 (0.2, 1, and 5 µM) or DMSO control for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique was used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt and c-Myc signaling pathways.
-
Protocol:
-
Treat B-ALL cells with SF2535 or DMSO as described in the specific experiments.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p-AKT, AKT, BCL-2, cleaved caspases, PARP, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Principle: ChIP was performed to determine if SF2535 inhibits the binding of BRD4 to the promoter region of the c-Myc gene.
-
Protocol:
-
Treat B-ALL cells with SF2535 (5 µM) or DMSO for 18 hours.
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-BRD4 antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Analyze the enrichment of the c-Myc promoter region by quantitative PCR (qPCR).
-
In Vivo Xenograft Model
-
Principle: To evaluate the in vivo efficacy of SF2535, a patient-derived xenograft model of B-ALL was established in immunodeficient mice.
-
Protocol:
-
Inject 1 x 10^6 LAX56 B-ALL cells intravenously into NOD/SCID gamma (NSG) mice.
-
Monitor leukemia engraftment by measuring the percentage of human CD45+ cells in the peripheral blood.
-
Once engraftment is established (typically 3 weeks), randomize the mice into treatment and vehicle control groups.
-
Administer SF2535 (30 mg/kg) or vehicle control via a single injection.
-
Monitor the leukemic burden in the peripheral blood to assess the early effects of the drug.
-
Visualizations
Signaling Pathway of SF2535 Action
The following diagram illustrates the dual inhibitory mechanism of SF2535 on the PI3Kδ/AKT and BRD4/c-Myc pathways in B-ALL cells.
References
- 1. Preclinical Evaluation of a Novel Dual Targeting PI3Kδ/BRD4 Inhibitor, SF2535, in B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a Novel Dual Targeting PI3Kδ/BRD4 Inhibitor, SF2535, in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical Evaluation of a Novel Dual Targeting PI3Kδ/BRD4 Inhibitor, SF2535, in B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
Methodological & Application
Protocol for using Brd-SF2 in cell culture experiments.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brd-SF2 is a potent and specific BRD4-targeted PROTAC (Proteolysis Targeting Chimera) degrader. PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. This compound consists of a ligand that binds to the BRD4 protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BRD4.
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription. It is particularly important for the expression of key oncogenes, such as c-Myc. By inducing the degradation of BRD4, this compound leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells. This makes this compound a valuable tool for cancer research and a potential therapeutic agent.
Mechanism of Action
This compound functions by hijacking the cell's natural protein degradation machinery to selectively eliminate BRD4. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the BRD4 protein.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and targeted for degradation by the 26S proteasome.
This event-driven mechanism of action allows for the catalytic degradation of BRD4, leading to a sustained downstream biological response.
Signaling Pathway
The degradation of BRD4 by this compound disrupts its role as a key transcriptional co-activator, leading to significant downstream effects on cellular signaling pathways that control cell proliferation and survival.
Quantitative Data Summary
The efficacy of this compound can be quantified by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) for cell viability. The following table provides representative data for BRD4-targeting PROTACs in various cancer cell lines.
| PROTAC Compound | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Reference |
| This compound (Representative) | HEK293 | Embryonic Kidney | 17.2 | Not Reported | VHL | [1] |
| MZ1 | MV-4-11 | Acute Myeloid Leukemia | ~10 | ~20 | VHL | [2] |
| dBET1 | LS174t | Colorectal Cancer | ~500 | ~750 | CRBN | [3] |
| QCA570 | 5637 | Bladder Cancer | ~1 | ~10 | CRBN | [4] |
| A1874 | pCan1 | Colon Cancer | Not Reported | ~100 | MDM2 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound in cell culture.
Experimental Workflow
A general workflow for characterizing a PROTAC like this compound involves assessing its ability to degrade the target protein and its subsequent effects on cell viability and apoptosis.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to determine the dose-dependent degradation of BRD4 induced by this compound and to calculate the DC50 value.
Materials:
-
Cancer cell line of interest (e.g., HEK293, MV-4-11, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range is 1 nM to 10 µM. Treat the cells for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., GAPDH) on the same membrane.
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control and determine the DC50 value.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of this compound.
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium. Incubate overnight.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells. Quantify the percentage of apoptotic cells.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Brd-SF2 Application Notes and Protocols for Western Blot Analysis of BRD4 Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Brd-SF2, a PROTAC (Proteolysis Targeting Chimera) degrader, for the targeted degradation of Bromodomain-containing protein 4 (BRD4) and subsequent analysis of protein levels by Western blot.
Introduction
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery.[1][2] BRD4 is a well-established therapeutic target in various diseases, including cancer.[3][4] this compound is a heterobifunctional molecule designed to induce the degradation of BRD4. It achieves this by simultaneously binding to BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. Western blotting is a key technique to quantify the extent of BRD4 degradation following treatment with this compound.
Data Presentation
The efficacy of this compound is determined by its ability to induce a dose- and time-dependent degradation of BRD4. The following tables provide representative quantitative data for the degradation of BRD4 in HEK293 cells treated with this compound, as analyzed by Western blot. This compound has been shown to induce endogenous BRD4 degradation in HEK293 cells with a half-maximal degradation concentration (DC50) of 17.2 μM.
Table 1: Dose-Response of BRD4 Degradation by this compound
| This compound Concentration (µM) | % BRD4 Remaining (relative to vehicle control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 5 | 60% |
| 10 | 40% |
| 17.2 (DC50) | 50% |
| 25 | 30% |
| 50 | 15% |
| 75 | <10% |
| Cells were treated for 18 hours. Data is representative. |
Table 2: Time-Course of BRD4 Degradation by this compound
| Time (hours) | % BRD4 Remaining (relative to vehicle control) |
| 0 | 100% |
| 2 | 80% |
| 4 | 65% |
| 8 | 45% |
| 12 | 30% |
| 18 | <10% |
| 24 | <10% |
| Cells were treated with 25 µM this compound. Data is representative. |
Experimental Protocols
This section provides detailed protocols for cell treatment, protein extraction, and Western blot analysis to assess BRD4 degradation.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. Immediately before use, dilute the stock solution to the desired final concentrations in cell culture medium.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 1, 5, 10, 25, 50, 75 µM) for a fixed time (e.g., 18 hours). Include a vehicle-only (DMSO) control.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 25 µM) for various durations (e.g., 2, 4, 8, 12, 18, 24 hours).
-
-
Proteasome Inhibitor Control (Optional): To confirm that degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding this compound.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Protein Assay: Determine the protein concentration of each sample using a standard protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Sample Normalization: Normalize all samples to the same protein concentration using lysis buffer.
Western Blotting
-
Sample Preparation: To the normalized protein samples, add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris). Also, load a molecular weight marker. Run the gel according to the manufacturer’s recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 (e.g., rabbit anti-BRD4, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding loading control band intensity.
Visualizations
BRD4 Signaling Pathway
BRD4 plays a key role in the NFκB signaling pathway by binding to acetylated RELA, a subunit of NFκB, which enhances its transcriptional activity. This leads to the expression of genes involved in inflammation and cell survival. This compound-mediated degradation of BRD4 is expected to disrupt this pathway.
Caption: BRD4 in the NFκB Signaling Pathway and Point of Intervention by this compound.
Experimental Workflow for BRD4 Degradation Analysis
The following diagram outlines the key steps for assessing BRD4 degradation using this compound and Western blot.
Caption: Experimental Workflow for Western Blot Analysis of BRD4 Degradation.
References
Application Notes and Protocols for Immunoprecipitation of Brd-SF2 (SRSF1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd-SF2, also known as Serine/Arginine-rich Splicing Factor 1 (SRSF1) or Alternative Splicing Factor/Splicing Factor 2 (ASF/SF2), is a key member of the SR protein family of splicing regulators. It plays a crucial role in both constitutive and alternative pre-mRNA splicing, thereby influencing a wide array of cellular processes. Beyond its canonical role in splicing, this compound is implicated in other aspects of mRNA metabolism, including mRNA nuclear export, stability, and translation. Its dysregulation has been linked to various diseases, including cancer, making it an important target for research and therapeutic development.
Immunoprecipitation (IP) is a powerful technique to isolate this compound and its interacting partners from complex cellular lysates. This allows for the investigation of its protein-protein interactions, post-translational modifications, and its association with specific RNA molecules. This document provides detailed protocols for the successful immunoprecipitation of this compound, tailored for researchers in academic and industrial settings.
Data Presentation: Quantitative Parameters for this compound Immunoprecipitation
The following tables summarize key quantitative parameters for performing a successful this compound immunoprecipitation experiment, compiled from various sources. These values should be optimized for your specific experimental conditions.
Table 1: Antibody and Cell Lysate Parameters
| Parameter | Recommendation | Notes |
| Primary Antibody | Use a monoclonal or polyclonal antibody validated for IP. | Several commercial antibodies are available. See supplier datasheets for recommended dilutions, which often range from 1-5 µg per IP reaction. |
| Cell Type | HeLa, HEK293T, or other cell lines with endogenous or overexpressed this compound. | The choice of cell line will depend on the specific research question. |
| Starting Cell Number | 1 x 10^7 to 5 x 10^7 cells per IP. | This should be optimized based on the expression level of this compound in the chosen cell line. |
| Protein Lysate Concentration | 1 - 5 mg of total protein per IP. | A higher concentration is generally better for detecting low-abundance interactors. |
| Lysis Buffer Volume | 0.5 - 1.0 mL per 10^7 cells. | Ensure complete cell lysis while avoiding excessive dilution of the target protein. |
Table 2: Buffer Compositions for this compound Immunoprecipitation
| Buffer Type | Composition | Notes |
| Lysis Buffer (RIPA - Modified) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA, Protease and Phosphatase Inhibitors. | A commonly used buffer for whole-cell lysates. The stringency can be adjusted by varying the detergent concentrations. |
| Lysis Buffer (Non-denaturing) | 20 mM Tris-HCl (pH 8.0), 137 mM NaCl, 1% NP-40, 2 mM EDTA, Protease and Phosphatase Inhibitors. | A gentler lysis buffer that can help preserve protein-protein interactions. |
| Wash Buffer | Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40) or PBS with 0.05% Tween-20. | Perform 3-5 washes to remove non-specific binding. The stringency of the wash buffer can be adjusted. |
| Elution Buffer (for Western Blot) | 1X SDS-PAGE Sample Buffer (Laemmli buffer). | Boiled for 5-10 minutes to denature proteins and release them from the beads. |
| Elution Buffer (for Mass Spectrometry) | 0.1 M Glycine-HCl (pH 2.5-3.0) or 8 M Urea. | A gentler elution method to preserve protein complexes for mass spectrometry analysis. Neutralize immediately after elution. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the immunoprecipitation of this compound using magnetic beads. A similar protocol can be adapted for use with agarose beads.
Materials and Reagents
-
Cells: Actively growing cells expressing this compound.
-
Antibodies:
-
Anti-Brd-SF2 (SRSF1) antibody, IP-grade.
-
Isotype control IgG (e.g., Rabbit IgG or Mouse IgG).
-
-
Magnetic Beads: Protein A or Protein G coupled magnetic beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (see Table 2 for options).
-
Wash Buffer (see Table 2 for options).
-
Elution Buffer (see Table 2 for options).
-
Protease and Phosphatase Inhibitor Cocktails.
-
-
Equipment:
-
Magnetic rack.
-
Microcentrifuge.
-
End-over-end rotator.
-
Vortexer.
-
Heating block.
-
Protocol
1. Cell Lysis
a. Harvest cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells). b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. g. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).
2. Pre-clearing the Lysate (Optional but Recommended)
a. Add 20-30 µL of Protein A/G magnetic beads to 1-2 mg of cleared lysate. b. Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads. c. Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads.
3. Immunoprecipitation
a. To the pre-cleared lysate, add the recommended amount of anti-Brd-SF2 antibody (typically 1-5 µg). For the negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. b. Incubate on a rotator overnight at 4°C to allow the antibody to bind to this compound. c. Add 30-50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. d. Incubate on a rotator for 1-3 hours at 4°C to capture the antibody-protein complexes.
4. Washing
a. Place the tube on a magnetic rack to collect the beads. Carefully aspirate and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Incubate on a rotator for 5 minutes at 4°C. d. Repeat the wash steps (a-c) for a total of 3-5 times. After the final wash, carefully remove all residual wash buffer.
5. Elution
a. For Western Blot Analysis: i. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. ii. Boil the sample at 95-100°C for 5-10 minutes. iii. Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins. b. For Mass Spectrometry Analysis: i. Resuspend the beads in 50-100 µL of a gentle elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5). ii. Incubate at room temperature for 10 minutes with gentle agitation. iii. Place the tube on a magnetic rack and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately neutralize the pH.
6. Analysis
a. The eluted proteins can now be analyzed by Western blotting to confirm the successful immunoprecipitation of this compound and to detect co-precipitated proteins. b. For a more comprehensive analysis of interacting partners, the eluted sample can be subjected to mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols for In Vitro Studies of Bromodomain Inhibitors
A Focus on BRD2-Targeting Compounds
Audience: Researchers, scientists, and drug development professionals.
Note on "Brd-SF2": The specific compound "this compound" is not found in publicly available scientific literature or databases. It is possible that this is a proprietary or internal designation for a novel compound. The following application notes and protocols are therefore provided as a comprehensive guide for the in vitro characterization of bromodomain inhibitors, with a particular focus on targeting Bromodomain-containing protein 2 (BRD2), a common target for such molecules. The methodologies described are widely applicable and can be adapted for a novel compound like "this compound".
Introduction
Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. The dysregulation of BET protein activity has been implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention.
These application notes provide detailed protocols for two key types of in vitro assays essential for the characterization of BET bromodomain inhibitors:
-
Biochemical Assays: To determine the direct binding affinity and selectivity of the inhibitor to the target bromodomain.
-
Cell-Based Assays: To assess the functional consequences of target engagement in a cellular context, such as effects on cell proliferation and viability.
Data Presentation: Dosage and Incubation Times
The optimal dosage and incubation time for a novel inhibitor must be determined empirically. The following tables provide typical concentration ranges and incubation periods for known BET inhibitors and related reagents in common in vitro assays. These can serve as a starting point for the optimization of experiments with a new compound.
Table 1: Typical Concentration Ranges for In Vitro Assays
| Compound/Reagent | Assay Type | Typical Concentration Range | Cell Line Examples | Reference |
| Pan-BET Inhibitors (e.g., JQ1, OTX015) | Cell Viability (MTT/CellTiter-Glo) | 1 nM - 10 µM | Acute Myeloid Leukemia (AML) lines, Prostate Cancer lines | [1][2] |
| BD2-Selective Inhibitors (e.g., ABBV-744) | Cell Viability (MTT/CellTiter-Glo) | 1 nM - 10 µM | AML and Prostate Cancer lines | [1][2] |
| BrdU (Bromodeoxyuridine) | Cell Proliferation | 10 µM | Various cell lines | [3] |
| Test Compound (e.g., "this compound") | Biochemical (AlphaScreen) | 10 pM - 100 µM | N/A (cell-free) |
Table 2: Typical Incubation Times for In Vitro Assays
| Assay Type | Experimental Step | Typical Incubation Time | Notes | Reference |
| Cell Viability (MTT/CellTiter-Glo) | Compound Treatment | 48 - 72 hours | Time-dependent effects should be evaluated. | |
| Cell Proliferation (BrdU) | BrdU Labeling | 1 - 24 hours | Dependent on cell doubling time. Rapidly dividing cells may only need 1 hour. | |
| Biochemical (AlphaScreen) | Compound-Protein Incubation | 30 minutes | For establishing binding equilibrium. | |
| Biochemical (AlphaScreen) | Bead Incubation | 1 - 2 hours | To allow for signal development. | |
| Western Blotting | Compound Treatment | 24 - 48 hours | To observe changes in protein expression downstream of target inhibition. | |
| RT-qPCR | Compound Treatment | 24 hours | To measure changes in target gene mRNA levels. |
Experimental Protocols
Protocol 1: Biochemical Bromodomain Binding Assay (AlphaScreen)
This protocol describes a method to measure the direct binding of an inhibitor to a BRD2 bromodomain using AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology.
Experimental Workflow:
Caption: Workflow for a BRD2 AlphaScreen binding assay.
Materials:
-
GST-tagged recombinant BRD2 bromodomain (BD1 or BD2)
-
Biotinylated acetylated histone H4 peptide
-
Test inhibitor (e.g., "this compound") dissolved in DMSO
-
AlphaLISA Glutathione Acceptor beads
-
AlphaScreen Streptavidin-conjugated Donor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white microplates
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture: In a 384-well plate, add the following components in order:
-
5 µL of diluted test compound or vehicle (DMSO) control.
-
5 µL of a solution containing the biotinylated histone peptide.
-
5 µL of a solution containing the GST-tagged BRD2 protein.
-
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to allow for binding equilibrium.
-
Bead Addition:
-
Add 5 µL of Glutathione Acceptor beads to each well.
-
Shortly after, add 5 µL of Streptavidin-Donor beads to each well. This step should be performed in subdued light.
-
-
Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.
-
Data Acquisition: Read the plate on a microplate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor like JQ1). Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of a BRD2 inhibitor on the proliferation of a cancer cell line.
Experimental Workflow:
Caption: Workflow for a cell proliferation (BrdU) assay.
Materials:
-
BRD2-dependent cancer cell line (e.g., certain AML or prostate cancer lines)
-
Complete cell culture medium
-
Test inhibitor (e.g., "this compound") dissolved in DMSO
-
BrdU Cell Proliferation Assay Kit (containing BrdU solution, fixing/denaturing solution, detection antibody, HRP-labeled secondary antibody, wash buffer, TMB substrate, and stop solution)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
BrdU Labeling: Add 10 µL of 10X BrdU solution to each well for a final concentration of 1X. Incubate for 1-4 hours. The optimal time depends on the cell line's proliferation rate.
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells with wash buffer.
-
Add 100 µL of the anti-BrdU detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells, then add 100 µL of the HRP-labeled secondary antibody and incubate for 1 hour.
-
-
Signal Development:
-
Wash the wells and add 100 µL of TMB substrate.
-
Incubate for 5-30 minutes at room temperature, monitoring for color development.
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth).
BRD2 Signaling Pathway
BRD2 is a transcriptional regulator that influences the expression of genes involved in cell cycle progression and oncogenesis. It recognizes acetylated histones at promoter and enhancer regions and recruits transcription factors, such as E2F1, and components of the transcriptional machinery, like RNA Polymerase II, to drive gene expression. Inhibition of BRD2 can lead to the downregulation of key target genes, such as MYC, resulting in cell cycle arrest and apoptosis.
Caption: Simplified BRD2 signaling pathway and its inhibition.
References
Application Notes and Protocols for Cell-Based Measurement of SF2/ASF (SRSF1) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine/arginine-rich splicing factor 1 (SRSF1), also known as alternative splicing factor/splicing factor 2 (ASF/SF2), is a key regulator of pre-mRNA splicing.[1] It is a member of the SR protein family, which is characterized by the presence of one or two RNA recognition motifs (RRMs) and a C-terminal domain rich in arginine-serine dipeptides (RS domain).[2] SF2/ASF plays a crucial role in both constitutive and alternative splicing, influencing splice site selection in a concentration-dependent manner.[1] Beyond its role in splicing, SF2/ASF is also involved in other aspects of mRNA metabolism, including mRNA stability, nuclear export, and translation.[3]
Dysregulation of SF2/ASF activity is implicated in various diseases, including cancer, where it can function as an oncoprotein by altering the splicing of genes involved in cell cycle regulation and apoptosis.[4] Consequently, SF2/ASF and its regulatory kinases have emerged as promising targets for therapeutic intervention. This document provides detailed protocols for cell-based assays designed to measure the alternative splicing activity of SF2/ASF, facilitating the discovery and characterization of potential modulators.
Principle of SF2/ASF Activity Measurement
The most direct method to measure the splicing activity of SF2/ASF in a cellular context is through the use of reporter minigenes. These reporters are engineered plasmid constructs that contain an alternative exon whose splicing is dependent on SF2/ASF activity. The inclusion or exclusion of this exon is coupled to the expression of a reporter protein, such as a fluorescent protein (e.g., GFP, RFP) or a luciferase. By measuring the output of the reporter, the activity of SF2/ASF can be quantified. Dual-reporter systems, which express different reporters depending on the splicing outcome, are particularly powerful for high-throughput screening.
Signaling Pathways Regulating SF2/ASF Activity
The activity and localization of SF2/ASF are tightly regulated by post-translational modifications, primarily phosphorylation of its RS domain. Several kinases, including SR protein kinases (SRPKs) and CDC2-like kinases (CLKs), phosphorylate SF2/ASF, which influences its subcellular localization and interaction with other splicing factors. Additionally, SF2/ASF's role in translation is linked to the PI3K/AKT/mTOR signaling pathway, where it can enhance the translation of specific mRNAs.
Caption: Signaling pathways influencing SF2/ASF activity.
Experimental Protocols
Dual-Luciferase Reporter Assay for SF2/ASF Splicing Activity
This protocol describes a cell-based assay to measure SF2/ASF-mediated alternative splicing using a dual-luciferase reporter system. A minigene containing an SF2/ASF-responsive exon is placed upstream of two different luciferase reporters in different reading frames. Splicing that includes the exon results in the expression of one luciferase, while exon skipping leads to the expression of the other.
Materials:
-
HEK293 or other suitable mammalian cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SF2/ASF-responsive dual-luciferase reporter plasmid
-
Control plasmid (e.g., expressing a non-targeting sequence)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
The day before transfection, seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, transfect cells with the SF2/ASF-responsive dual-luciferase reporter plasmid.
-
In control wells, transfect a control plasmid.
-
For experiments involving SF2/ASF modulation, co-transfect with an SF2/ASF expression vector or siRNA targeting SF2/ASF.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Compound Treatment (for inhibitor screening):
-
If screening for inhibitors, add small molecules at various concentrations to the cells 4-6 hours post-transfection.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure the activities of both luciferases using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the ratio of the two luciferase activities for each well.
-
Normalize the ratios of treated cells to the vehicle control.
-
For inhibitor studies, plot the normalized ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: Dual-luciferase reporter assay workflow.
Dual-Color Fluorescent Reporter Assay for High-Content Screening
This protocol utilizes a dual-color fluorescent reporter minigene for high-content screening of SF2/ASF modulators. Exon inclusion results in the expression of one fluorescent protein (e.g., GFP), while exon skipping leads to the expression of another (e.g., RFP). The ratio of the two fluorescent signals can be quantified using high-content imaging or flow cytometry.
Materials:
-
Stable cell line expressing the dual-color fluorescent splicing reporter
-
Complete growth medium
-
384-well black, clear-bottom imaging plates
-
Test compounds and controls
-
High-content imaging system or flow cytometer
Protocol:
-
Cell Plating:
-
Plate the stable reporter cell line in 384-well black, clear-bottom plates at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
Using a liquid handler, add test compounds at various concentrations to the wells.
-
Include positive and negative controls.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Imaging or Flow Cytometry:
-
For High-Content Imaging:
-
Stain the cell nuclei with a fluorescent dye (e.g., Hoechst 33342).
-
Acquire images in the GFP, RFP, and DAPI channels using an automated high-content imaging system.
-
-
For Flow Cytometry:
-
Trypsinize the cells and resuspend them in FACS buffer.
-
Analyze the cells on a flow cytometer equipped to detect GFP and RFP fluorescence.
-
-
-
Data Analysis:
-
For High-Content Imaging:
-
Use image analysis software to segment the cells based on the nuclear stain and quantify the mean fluorescence intensity of GFP and RFP in each cell.
-
Calculate the GFP/RFP ratio for each cell and average across the well.
-
-
For Flow Cytometry:
-
Gate on the live cell population and determine the geometric mean fluorescence intensity for GFP and RFP.
-
Calculate the GFP/RFP ratio.
-
-
Normalize the ratios to the vehicle control and determine IC50 values for active compounds.
-
Caption: High-content screening workflow.
Data Presentation
The following table summarizes quantitative data for known small molecule modulators of SF2/ASF activity or its upstream kinases, as measured in cell-based assays.
| Compound Name | Target | Assay Type | Cell Line | IC50 | Reference |
| SRSF1-IN-1 (STP2) | SRSF1 expression | Cell viability | HepG2 | 0.33 µM | |
| Cell viability | MCF7 | 6.93 µM | |||
| GPS167 | CLK4 | In vitro kinase assay | - | ~14 µM (on SRSF10) | |
| CLK4 | In vitro kinase assay | - | ~24 µM (on SRSF1) | ||
| SPHINX31 | SRPK1 | In vitro kinase assay | - | 5.9 nM | |
| NB-506 | Topoisomerase I (kinase activity) | Cell viability | P388 leukemia | Cytotoxic | |
| Chlorhexidine | CLK family kinases | SR protein phosphorylation | HeLa | Effective at 10 µM |
Conclusion
The cell-based assays described in these application notes provide robust and quantitative methods for measuring the alternative splicing activity of SF2/ASF. The dual-reporter systems are particularly well-suited for high-throughput screening campaigns to identify novel modulators of SF2/ASF. The accompanying protocols and data serve as a valuable resource for researchers in both academic and industrial settings who are interested in targeting this important splicing factor for therapeutic development.
References
- 1. Serine/arginine-rich splicing factor 1 - Wikipedia [en.wikipedia.org]
- 2. An increased specificity score matrix for the prediction of SF2/ASF-specific exonic splicing enhancers - CSHL Scientific Digital Repository [repository.cshl.edu]
- 3. Emerging functions of SRSF1, splicing factor and oncoprotein, in RNA metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Combining Brd-SF2 with Other Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd-SF2 is a potent and specific BRD4-targeted PROTAC (Proteolysis Targeting Chimera) degrader. It functions by inducing the selective degradation of the BRD4 protein through the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of genes involved in cell proliferation, differentiation, and inflammation.[4][5] Its deregulation is implicated in various diseases, particularly cancer.
Targeted protein degradation offers a distinct advantage over traditional inhibition by eliminating the entire protein, which can lead to a more profound and durable biological response. Combining this compound with other therapeutic agents that target complementary or synergistic pathways presents a promising strategy to enhance efficacy, overcome potential resistance mechanisms, and broaden the therapeutic window.
These application notes provide a framework and detailed protocols for investigating the combination of this compound with other research compounds, with a focus on inhibitors of the TGF-β and mTOR signaling pathways, both of which have known crosstalk with BRD4.
Potential Combination Strategies
This compound and TGF-β Pathway Inhibitors
Rationale: BRD4 has been shown to be a critical mediator of TGF-β signaling, a pathway often dysregulated in cancer and fibrosis. By degrading BRD4, this compound can potentially abrogate the pro-tumorigenic effects of TGF-β. Combining this compound with a direct inhibitor of the TGF-β pathway (e.g., a TGF-β receptor kinase inhibitor) could result in a more complete blockade of this signaling axis, leading to synergistic anti-proliferative or anti-fibrotic effects.
This compound and mTOR Pathway Inhibitors
Rationale: There is significant crosstalk between the PI3K/AKT/mTOR pathway and BRD4-dependent transcription. Dual inhibition of these pathways has shown promise in preclinical models. Combining this compound with an mTOR inhibitor (e.g., Everolimus or a dual mTORC1/2 inhibitor) could lead to a potent synergistic effect by simultaneously targeting transcriptional addiction and key cell growth and survival signaling.
Data Presentation: Hypothetical Synergy Data
The following tables present hypothetical data to illustrate how to summarize quantitative results from combination studies.
Table 1: In Vitro Cell Viability (IC50) of this compound in Combination with a TGF-β Inhibitor (TβI-X) in A549 Lung Carcinoma Cells (72h Treatment)
| Compound(s) | IC50 (nM) |
| This compound | 85 |
| TβI-X | 1500 |
| This compound + TβI-X (1:1 ratio) | 35 |
Table 2: Combination Index (CI) Values for this compound and TβI-X in A549 Cells
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Fraction Affected (Fa) | Combination Index (CI) | Synergy Assessment |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.45 | Strong Synergy |
| 0.75 | 0.38 | Strong Synergy |
| 0.90 | 0.52 | Synergy |
Table 3: In Vitro Cell Viability (IC50) of this compound in Combination with an mTOR Inhibitor (mTORi-Y) in MDA-MB-231 Breast Cancer Cells (72h Treatment)
| Compound(s) | IC50 (nM) |
| This compound | 60 |
| mTORi-Y | 25 |
| This compound + mTORi-Y (1:1 ratio) | 12 |
Table 4: Combination Index (CI) Values for this compound and mTORi-Y in MDA-MB-231 Cells
| Fraction Affected (Fa) | Combination Index (CI) | Synergy Assessment |
| 0.25 | 0.70 | Synergy |
| 0.50 | 0.50 | Strong Synergy |
| 0.75 | 0.41 | Strong Synergy |
| 0.90 | 0.55 | Synergy |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Determination
This protocol outlines the use of a colorimetric assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic effects of their combination.
Materials:
-
Cell line of interest (e.g., A549, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
This compound
-
Combination compound (e.g., TβI-X or mTORi-Y)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Single-Agent Treatment:
-
Prepare serial dilutions of this compound and the combination compound separately in culture medium.
-
Treat cells with a range of concentrations for each compound to determine their individual IC50 values. Include a vehicle control (e.g., DMSO).
-
-
Combination Treatment:
-
Prepare a dose-response matrix. This can be done at a fixed ratio (e.g., based on the ratio of their individual IC50s) or a variable ratio matrix.
-
Treat cells with the combinations for the desired duration (e.g., 72 hours).
-
-
Cell Viability Measurement (MTT Assay Example):
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for the single agents and the combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 2: Western Blot for BRD4 Degradation and Pathway Modulation
This protocol is to confirm the degradation of BRD4 by this compound and to assess the impact of the combination treatment on downstream signaling pathways.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound and combination compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-phospho-SMAD3, anti-phospho-S6K, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination compound, and their combination for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to verify the mechanism of action of this compound by demonstrating the formation of the BRD4-Brd-SF2-VHL ternary complex.
Materials:
-
Cell line of interest
-
This compound
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a short duration (e.g., 2-4 hours). Pre-treat with MG132 (e.g., 10 µM) for 2 hours before adding this compound to prevent degradation of the complex.
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-VHL antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an anti-BRD4 antibody.
-
-
Analysis: The presence of a BRD4 band in the VHL immunoprecipitated sample from this compound-treated cells (and its absence in the control IgG and vehicle-treated samples) confirms the formation of the ternary complex.
Protocol 4: Quantitative Proteomics for Global Cellular Response
This protocol provides an overview of a quantitative proteomics experiment (e.g., using TMT labeling) to obtain an unbiased, global view of the cellular response to the combination treatment.
Materials:
-
Cell line of interest
-
This compound and combination compound
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
TMT labeling reagents
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with single agents and the combination.
-
Lyse cells, quantify protein, and digest proteins into peptides.
-
-
TMT Labeling: Label the peptide samples from different treatment conditions with different TMT isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify proteins using proteomics software (e.g., Proteome Discoverer, MaxQuant).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the treatments.
-
Conduct pathway analysis to understand the biological processes affected by the combination treatment.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to systematically investigate the combination of the BRD4 degrader this compound with other compounds. By following these methodologies, researchers can effectively assess potential synergistic interactions, elucidate the underlying mechanisms of action, and generate robust data to support further drug development efforts. The hypothetical data and visualizations serve as a template for data presentation and conceptual understanding of the experimental workflows and signaling pathways involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 4. BRD4 Mediates Transforming Growth Factor-β-Induced Smooth Muscle Cell Differentiation from Mesenchymal Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: SF2/ASF (SRSF1) and SRSF2 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Section 1: Application Notes: SF2/ASF (SRSF1) in Cancer Cell Line Research
Introduction
Serine/Arginine-Rich Splicing Factor 1 (SRSF1), also known as Splicing Factor 2 (SF2) or Alternative Splicing Factor (ASF), is a prototypical member of the SR protein family of splicing regulators. Beyond its essential role in constitutive and alternative pre-mRNA splicing, SRSF1 is involved in multiple aspects of mRNA metabolism, including mRNA stability, export, and translation. Upregulation of SRSF1 is a common feature in a wide range of human cancers, including breast, lung, colon, and prostate cancer, where it functions as a proto-oncogene.[1][2] Its overexpression can drive the transformation of immortalized cells and is often associated with poor prognosis.[3]
SRSF1 exerts its oncogenic effects by modulating the alternative splicing of a multitude of cancer-related genes, leading to the production of protein isoforms that promote cell proliferation, inhibit apoptosis, and enhance cell motility and invasion.[2][4] Key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, are influenced by SRSF1-mediated splicing events. For instance, SRSF1 can promote the expression of anti-apoptotic isoforms of Bcl-2 family members and activate the mTORC1 pathway, contributing to increased translation of survival proteins like survivin. Furthermore, the expression of SRSF1 is itself regulated by the MYC oncogene, creating a feedback loop that amplifies oncogenic signaling. Given its central role in cancer progression, SRSF1 represents a promising target for therapeutic intervention.
Data Presentation
Table 1: Effects of SRSF1 Modulation on Cancer Cell Lines
| Cancer Type | Cell Line | Modulation | Effect | Quantitative Data |
| Osteosarcoma | HOS | siRNA Knockdown | Increased apoptosis | 2.6 to 3.9-fold increase in apoptotic cells. |
| Osteosarcoma | HOS | siRNA Knockdown | Decreased proliferation | ~50% reduction in S-phase cells. |
| Oral Squamous Cell Carcinoma | CAL-27 | siRNA Knockdown | Decreased cell viability | ~69.3% knockdown efficiency. |
| Oral Squamous Cell Carcinoma | SCC-4 | siRNA Knockdown | Decreased cell viability | ~42.2% knockdown efficiency. |
| Oral Squamous Cell Carcinoma | SCC-25 | Overexpression | Increased cell proliferation | 1.74-fold overexpression. |
| Oral Squamous Cell Carcinoma | SCC-9 | Overexpression | Increased cell proliferation | 2.41-fold overexpression. |
| Multiple Myeloma | MM1S | shRNA Knockdown | Reduced cell growth | Growth reduction correlated with SRSF1 mRNA decrease. |
| Colorectal Cancer | HCT116 | siRNA Knockdown | Reduced cell proliferation | Significant reduction in cell proliferation observed. |
Table 2: Pharmacological Inhibition Targeting SRSF1-Related Pathways
| Inhibitor | Target | Cancer Type | Cell Line | IC50 |
| GPS167 | CLK4 (phosphorylates SRSF1) | Colorectal Cancer | HCT116 | ~24 µM |
| TG003 | CLK1/4 | Multiple Myeloma | Various | Not specified |
Signaling Pathways and Experimental Workflows
Caption: SRSF1 signaling network in cancer.
Caption: Experimental workflow for studying SRSF1 function.
Experimental Protocols
1. siRNA-Mediated Knockdown of SRSF1
This protocol describes the transient knockdown of SRSF1 in cancer cell lines using small interfering RNA (siRNA).
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SRSF1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
-
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate in 2 mL of antibiotic-free complete medium and incubate overnight.
-
For each well, prepare two tubes:
-
Tube A: Dilute 20 pmol of siRNA in 100 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 5 minutes at room temperature.
-
Add the 200 µL siRNA-lipid complex to the cells in each well.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvest the cells for downstream analysis (qRT-PCR, Western blot, or functional assays).
-
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Transfected or treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
-
3. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
4. Western Blot Analysis of SRSF1 and its Targets (e.g., c-Myc, Survivin)
This protocol is for detecting the protein levels of SRSF1 and its downstream targets.
-
Materials:
-
Cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SRSF1, anti-c-Myc, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Section 2: Application Notes: SRSF2 in Cancer Cell Line Research
Introduction
Serine/Arginine-Rich Splicing Factor 2 (SRSF2) is another critical member of the SR protein family involved in the regulation of pre-mRNA splicing. Unlike SRSF1, which is primarily implicated in solid tumors through overexpression, SRSF2 is frequently mutated in myeloid malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). These mutations are typically heterozygous and cluster at a hotspot in the P95 residue.
The P95H, P95L, and P95R mutations in SRSF2 alter its RNA binding specificity, leading to a global reprogramming of alternative splicing events. This aberrant splicing affects a wide range of genes involved in crucial cellular processes, including cell cycle control, DNA damage response, and hematopoiesis. One of the key downstream effects of mutant SRSF2 is the altered splicing of EZH2, a component of the polycomb repressive complex 2 (PRC2). This leads to the inclusion of a poison exon, resulting in nonsense-mediated decay of the EZH2 transcript and reduced EZH2 protein levels. The resulting epigenetic dysregulation contributes to the pathogenesis of myeloid neoplasms. The unique dependency of SRSF2-mutant cells on specific cellular pathways, such as cell cycle progression, opens up new avenues for targeted therapies.
Data Presentation
Table 3: Effects of SRSF2 Mutations on Hematopoietic Cell Lines
| Cell Line | Mutation | Effect | Quantitative Data |
| K562 (human erythroleukemia) | P95H, P95L, P95R | Reduced EZH2 protein expression | Consistent downregulation of EZH2 and global H3K27me3. |
| K562 (human erythroleukemia) | P95H | Increased apoptosis with GSK-3 inhibitor (CHIR-99021) | Significant increase in apoptosis compared to wild-type. |
| Murine hematopoietic cells | P95H | Preferential sensitivity to CDK6 inhibitor (Palbociclib) | Increased sensitivity compared to wild-type cells. |
| AML patient-derived cells | P95H/L/R | No significant effect on K562 proliferation | Proliferation rates were similar to wild-type expressing cells. |
Table 4: Splicing Changes Induced by SRSF2 Mutations
| Target Gene | Mutation | Splicing Change | Consequence |
| EZH2 | P95H, P95L, P95R | Inclusion of a poison exon | Nonsense-mediated decay, reduced protein levels. |
| BCOR | P95H | Aberrant splicing | Implicated in MDS pathogenesis. |
| IKAROS | P95H | Aberrant splicing | Affects hematopoietic stem cell self-renewal. |
| CASP8 | P95H | Aberrant splicing | Affects cell survival. |
Signaling Pathways and Experimental Workflows
References
- 1. Srsf2P95H/+ co-operates with loss of TET2 to promote myeloid bias and initiate a chronic myelomonocytic leukemia-like disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Clinical Role of SRSF1 Expression in Cancer: A Review of the Current Literature [mdpi.com]
- 3. Increased Expression of SRSF1 Predicts Poor Prognosis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordinated Alterations in RNA Splicing and Epigenetic Regulation Drive Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BRD4 Degradation by Brd-SF2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. Brd-SF2 is a PROTAC designed to target Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers and inflammatory diseases. This compound functions by linking a BRD4-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4.
These application notes provide a comprehensive guide to the techniques used to assess the degradation of BRD4 induced by this compound. Detailed protocols for key experiments are provided to enable researchers to quantify BRD4 degradation, confirm the mechanism of action, and evaluate the specificity of this compound.
Mechanism of Action: this compound-Mediated BRD4 Degradation
This compound orchestrates the degradation of BRD4 through a multi-step process. First, the this compound molecule simultaneously binds to BRD4 and the VHL E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Application Notes and Protocols for In Vivo Experimental Design Using Brd-SF2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd-SF2 is a potent and specific heterobifunctional degrader targeting Bromodomain-containing protein 4 (BRD4). As a Proteolysis-Targeting Chimera (PROTAC), this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation offers a powerful therapeutic strategy for cancers and other diseases driven by BRD4-dependent gene transcription. These application notes provide a comprehensive guide to the in vivo experimental design and protocols for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
Note: As specific in vivo data for this compound is not yet publicly available, the following protocols and data are representative examples based on studies of other BRD4-targeting PROTACs. Optimization of these protocols for this compound is essential.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity leads to the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the key oncogene MYC, thereby inhibiting cancer cell proliferation and survival.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies of BRD4-targeting PROTACs in various cancer models. These data can serve as a reference for designing experiments and setting expectations for this compound.
Table 1: Representative In Vivo Efficacy of BRD4-Targeting PROTACs in Xenograft Models
| Compound | Cancer Model | Animal Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| ARV-771 | Castration-Resistant Prostate Cancer (22Rv1) | CB-17 SCID mice | 50 mg/kg, daily, IP | ~70% | N/A |
| dBET1 | Acute Myeloid Leukemia (MV4-11) | NOD/SCID mice | 50 mg/kg, daily, IP | Significant tumor regression | N/A |
| MZ1 | Triple-Negative Breast Cancer (MDA-MB-231) | Nude mice | 50 mg/kg, 3x/week, IP | ~60% | N/A |
| CFT-2718 | Small-Cell Lung Cancer (PDX model) | C.B17 SCID mice | 1.8 mg/kg, weekly, PO | Significant tumor regression | N/A |
Table 2: Representative Pharmacodynamic Data of BRD4 Degradation In Vivo
| Compound | Cancer Model | Time Point | Dose | BRD4 Degradation in Tumor | Analytical Method | Reference |
| ARV-771 | Castration-Resistant Prostate Cancer (22Rv1) | 24 hours | 50 mg/kg, IP | >90% | Western Blot | N/A |
| dBET1 | Acute Myeloid Leukemia (MV4-11) | 8 hours | 50 mg/kg, IP | >95% | Western Blot | N/A |
| MZ1 | Triple-Negative Breast Cancer (MDA-MB-231) | 48 hours | 50 mg/kg, IP | ~80% | Immunohistochemistry (IHC) | N/A |
| CFT-2718 | Small-Cell Lung Cancer (PDX model) | 6 hours | 1.8 mg/kg, PO | >90% | Western Blot | N/A |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols should be adapted and optimized for this compound.
Protocol 1: Xenograft Tumor Model and Efficacy Study
This protocol describes the establishment of a subcutaneous xenograft model and the evaluation of this compound's anti-tumor efficacy.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML, 22Rv1 for prostate cancer)
-
Immunocompromised mice (e.g., NOD/SCID, Nude mice)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5-10 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Randomization and Dosing: Once tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Prepare the this compound formulation and administer it to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Protocol 2: Pharmacodynamic (PD) Study - Western Blot Analysis
This protocol details the assessment of BRD4 protein degradation in tumor tissue following this compound administration.
Materials:
-
Tumor-bearing mice from the efficacy study or a separate satellite group
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection: At selected time points after the final dose, euthanize the mice and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the BRD4 and c-MYC signals to the loading control (GAPDH or β-actin) to determine the extent of protein degradation.
Protocol 3: Pharmacokinetic (PK) Study
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound.
Materials:
-
Healthy or tumor-bearing mice
-
This compound
-
Vehicle solution
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., IV, PO, or IP).
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo evaluation of this compound. As a BRD4-targeting PROTAC, this compound holds significant therapeutic potential. Rigorous preclinical evaluation using well-designed in vivo studies is critical to understanding its efficacy, safety, and mechanism of action, and to guide its clinical development. Researchers are encouraged to adapt and optimize these protocols to suit their specific research questions and experimental models.
References
Troubleshooting & Optimization
Troubleshooting guide for Brd-SF2 western blot experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for western blot experiments, with a focus on challenges that may be encountered when working with molecules like Brd-SF2, a BRD4-targeted PROTAC degrader. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during western blot experiments in a question-and-answer format.
Problem: No Bands or Weak Signal
Question: Why am I not seeing any bands, or only very faint bands, on my western blot?
Answer: This is a common issue with several potential causes. Here's a systematic approach to troubleshooting:
-
Protein Transfer: First, confirm that your proteins have successfully transferred from the gel to the membrane. You can visualize the protein bands on the membrane using a reversible stain like Ponceau S.[1][2] If you don't see any bands with Ponceau S, there might be an issue with your transfer setup or buffer. For very small proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm) to prevent them from passing through.[3]
-
Antibody Concentrations: The concentrations of your primary and secondary antibodies are critical. If the concentration is too low, the signal will be weak or absent. It's essential to optimize these concentrations for each new antibody or experimental condition.[4][5] You can perform a dot blot to quickly test a range of antibody dilutions.
-
Protein Loading: Ensure you are loading a sufficient amount of protein onto the gel. If the target protein is expressed at low levels, you may need to load more total protein. A typical starting point is 20-30 µg of total protein per lane.
-
Antibody Activity: Ensure your primary and secondary antibodies are active and stored correctly. Repeated freeze-thaw cycles can reduce antibody activity. Also, confirm that the secondary antibody is appropriate for the primary antibody's host species (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
-
Detection Reagents: Check that your detection reagents (e.g., ECL substrate) have not expired and are prepared correctly.
Problem: High Background
Question: My western blot has a very high background, making it difficult to see my specific bands. What can I do to reduce it?
Answer: High background can obscure your results and can be caused by several factors:
-
Blocking: Insufficient blocking is a primary cause of high background. The blocking step prevents non-specific binding of the antibodies to the membrane. Try increasing the blocking time or the concentration of the blocking agent (e.g., non-fat dry milk or BSA). For detecting phosphorylated proteins, BSA is often preferred over milk, as milk contains phosphoproteins that can cause background.
-
Antibody Concentration: Using too high a concentration of primary or secondary antibody can lead to non-specific binding and high background. Titrating your antibodies to find the optimal concentration is crucial.
-
Washing Steps: Inadequate washing will not effectively remove unbound antibodies, resulting in a dirty blot. Increase the number and duration of your wash steps. Using a detergent like Tween-20 in your wash buffer helps to reduce non-specific binding.
-
Membrane Handling: Always handle the membrane with clean gloves and forceps to avoid contamination. Ensure the membrane does not dry out at any point during the process, as this can cause irreversible, non-specific antibody binding.
Problem: Non-Specific Bands
Question: I'm seeing multiple bands on my blot in addition to the band for my protein of interest. How can I get rid of these non-specific bands?
Answer: The appearance of unexpected bands can be due to several reasons:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins in your sample. Check the antibody's datasheet for information on its specificity and any known cross-reactivities.
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein of interest may be degrading. Always use protease inhibitors in your lysis buffer and keep samples on ice to minimize degradation.
-
Post-Translational Modifications: Post-translational modifications, such as phosphorylation or glycosylation, can cause a protein to migrate differently than its predicted molecular weight, sometimes resulting in multiple bands.
-
Sample Overloading: Loading too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.
-
Secondary Antibody Control: To determine if the non-specific bands are due to the secondary antibody, run a control lane where you omit the primary antibody incubation. If you still see bands, the secondary antibody is binding non-specifically.
Quantitative Data Summary
For optimal western blot results, careful titration of antibodies and optimization of experimental conditions are necessary. The following table provides general starting recommendations.
| Parameter | Recommended Range | Notes |
| Total Protein Load | 20 - 50 µg | Can be adjusted based on target protein abundance. |
| Primary Antibody Dilution | 1:500 - 1:10,000 | Highly dependent on the antibody. Always check the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | Dependent on the antibody and detection system. |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Can be extended to reduce background. |
| Wash Steps | 3 x 5-15 minutes | Increase the number and duration for high background issues. |
Detailed Experimental Protocol: Standard Western Blot
This protocol outlines the key steps for a standard chemiluminescent western blot experiment.
1. Sample Preparation
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
2. Gel Electrophoresis
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel. The acrylamide percentage of the gel should be chosen based on the molecular weight of the target protein.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. For small proteins, a 0.2 µm pore size membrane is recommended. PVDF membranes must be pre-activated with methanol.
-
Ensure no air bubbles are trapped between the gel and the membrane, as this will block the transfer.
-
Transfer can be done using a wet or semi-dry transfer system according to the manufacturer's instructions.
4. Blocking
-
After transfer, wash the membrane briefly with wash buffer (e.g., TBS-T: Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for at least 1 hour at room temperature with gentle agitation.
5. Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The incubation is typically done overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 5-10 minutes each with wash buffer.
6. Signal Detection
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to western blotting experiments.
Caption: A flowchart for troubleshooting common western blot issues.
Caption: A hypothetical BRD4-mediated signaling pathway.
References
Brd-SF2 Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Brd-SF2, a BRD4-targeted PROTAC (Proteolysis-Targeting Chimera) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 (Bromodomain-containing protein 4) protein. It consists of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 can modulate the transcription of target genes, making it a valuable tool for studying cellular processes and a potential therapeutic agent.
Q2: What are the potential off-target effects of this compound?
As with other PROTACs, this compound has the potential for off-target effects, which can arise from several factors:
-
Binding to other bromodomain-containing proteins: The BRD4 ligand component of this compound may have some affinity for other members of the BET (Bromodomain and Extra-Terminal domain) family, such as BRD2 and BRD3, or other unrelated proteins.
-
E3 ligase-mediated off-targets: The E3 ligase recruited by this compound may ubiquitinate other proteins that are not the intended target.
-
"Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to unpredictable off-target effects.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:
-
Dose-response experiments: Determine the optimal concentration of this compound that effectively degrades BRD4 without causing significant off-target effects. It is recommended to use the lowest effective concentration.
-
Time-course experiments: Assess the kinetics of BRD4 degradation to identify the optimal treatment duration.
-
Use of appropriate controls: Include negative controls (e.g., a vehicle-treated group) and positive controls (e.g., a well-characterized BRD4 degrader) in your experiments.
-
Orthogonal validation: Confirm your findings using multiple, independent experimental approaches.
Troubleshooting Guides
Problem 1: Inefficient or no degradation of BRD4.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment to identify the optimal concentration of this compound. Be aware of the "hook effect" at high concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment to determine the optimal treatment duration for maximal BRD4 degradation. |
| Low E3 Ligase Expression | Confirm the expression of the E3 ligase recruited by this compound in your cell line using Western blot or qPCR. |
| Poor Cell Permeability | Assess the cellular uptake of this compound. If permeability is low, consider optimizing the experimental conditions. |
| PROTAC Instability | Evaluate the stability of this compound in your cell culture media and experimental conditions. |
Problem 2: Significant off-target protein degradation observed.
| Possible Cause | Recommended Solution |
| High PROTAC Concentration | Use the lowest effective concentration of this compound that achieves maximal on-target degradation with minimal off-target effects. |
| Non-specific Binding | Perform counter-screening against a panel of related proteins (e.g., a bromodomain panel) to assess the selectivity of this compound. |
| Off-target Effects of the E3 Ligase Ligand | If using a pomalidomide-based ligand, be aware of potential off-target degradation of zinc-finger (ZF) proteins.[1] Validate key off-targets with orthogonal methods. |
Experimental Protocols & Data
Note: The following quantitative data is derived from studies on well-characterized BRD4-targeting PROTACs such as MZ1 and dBET1, and should be used as a reference for designing experiments with this compound.
Quantitative Proteomics for Off-Target Profiling
Mass spectrometry-based proteomics is the gold standard for identifying and quantifying off-target effects of PROTACs.
Table 1: Example Degradation Profile of BRD4-targeting PROTACs in HeLa Cells
| PROTAC | Target(s) | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| MZ1 | BRD4, BRD2, BRD3 | ~500 | >90 (BRD4) | VHL |
| dBET1 | BRD4, BRD2, BRD3 | ~100 | >95 (BRD4) | Cereblon |
Data is illustrative and compiled from publicly available information on MZ1 and dBET1.
References
Addressing issues with Brd-SF2 degradation efficiency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing issues related to the degradation efficiency of Brd-SF2, a PROTAC (Proteolysis Targeting Chimera) designed to target the BRD4 protein for degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule known as a PROTAC. It is designed to specifically induce the degradation of the Bromodomain-containing protein 4 (BRD4). It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the cell's natural protein disposal system, the proteasome.
Q2: I am not observing any degradation of BRD4 after treating my cells with this compound. What are the possible causes?
A2: Several factors could contribute to a lack of BRD4 degradation. These include:
-
Suboptimal Concentration: The concentration of this compound may be too low to be effective or too high, leading to a "hook effect" (see FAQ #3).
-
Insufficient Incubation Time: The degradation of BRD4 is a time-dependent process. You may need to perform a time-course experiment to determine the optimal treatment duration.
-
Cell Line Specificity: The expression levels of the necessary E3 ligase (recruited by this compound, often VHL) and BRD4 can vary between cell lines, impacting degradation efficiency.
-
Compound Instability or Poor Solubility: this compound may be unstable or poorly soluble in your cell culture medium, preventing it from reaching its intracellular target.
-
Issues with Experimental Protocol: Problems with cell lysis, protein quantification, or Western blotting can all lead to inaccurate results.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, this compound is more likely to form non-productive binary complexes with either BRD4 or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar concentrations) to identify the optimal concentration range for maximal degradation.
Q4: How can I confirm that this compound is forming a ternary complex in my experimental system?
A4: Confirmation of ternary complex formation is a critical step. Techniques such as co-immunoprecipitation (Co-IP) can be used to pull down the E3 ligase or BRD4 and blot for the other components of the complex (this compound, BRD4, and the E3 ligase).
Q5: Is this compound expected to degrade other BET family members like BRD2 and BRD3?
A5: While this compound is designed to target BRD4, some degree of degradation of other BET family members, such as BRD2 and BRD3, may occur due to the structural similarity of their bromodomains. The selectivity of this compound for BRD4 over other BET proteins should be experimentally determined in your cell line of interest, for instance by Western blotting for BRD2 and BRD3 alongside BRD4.
Q6: What are the best practices for dissolving and storing this compound?
A6: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous, sterile DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the degradation performance of this compound in a common cell line. Researchers should note that these values can vary depending on the cell line and experimental conditions.
| Compound | Target | Cell Line | DC50 | Dmax | Treatment Time |
| This compound | BRD4 | HEK293 | 17.2 μM[1] | Not Reported | 18 hours[1] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Assessment of BRD4 Degradation by Western Blot
This protocol outlines the steps to evaluate the degradation of BRD4 in cultured cells following treatment with this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a broad concentration range (e.g., 1 nM to 100 µM) to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal protein loading, probe the membrane with a loading control antibody (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol provides a method to verify the formation of the this compound-mediated ternary complex (BRD4-Brd-SF2-E3 Ligase).
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the optimal concentration for ternary complex formation (this may differ from the optimal degradation concentration and may require optimization).
-
Lyse the cells using a non-denaturing lysis buffer (e.g., a buffer containing 0.5% NP-40) supplemented with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., VHL) or BRD4 overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer (a less stringent version of the lysis buffer).
-
-
Elution:
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 1, probing for BRD4 and the E3 ligase. The presence of both proteins in the immunoprecipitate of one of them confirms the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action for this compound mediated protein degradation.
Caption: Troubleshooting workflow for low this compound degradation efficiency.
Caption: Simplified BRD4 signaling pathway and the impact of this compound.
References
Technical Support Center: Strategies for Enhancing Protein Stability and Solubility
Disclaimer: The term "Brd-SF2" does not correspond to a standard protein designation in widely used biological databases. This guide provides general strategies for enhancing the in vitro stability and solubility of recombinant proteins, which are applicable to a broad range of proteins, including bromodomain-containing proteins and splicing factors like SF2 (SRSF1).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common causes of protein instability and insolubility in vitro?
Protein instability and insolubility can stem from a variety of factors, often related to the protein's intrinsic properties and its environment. Key causes include:
-
Hydrophobic Exposure: Incorrect folding can expose hydrophobic regions that prefer to interact with each other rather than the aqueous buffer, leading to aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact a protein's charge, structure, and solubility.[1] Every protein has an optimal pH range for maximum stability.[1]
-
High Protein Concentration: At high concentrations, the probability of intermolecular interactions that can lead to aggregation increases.[2]
-
Lack of Post-Translational Modifications (PTMs): When expressed in systems like E. coli, proteins that require specific PTMs for proper folding and stability may be insoluble.
-
Environmental Stress: Factors such as extreme temperatures, repeated freeze-thaw cycles, and oxidative stress can denature proteins.[3]
-
Proteolytic Degradation: Contaminating proteases can degrade the protein, leading to instability.[3]
Q2: How can I improve the solubility of my protein during expression?
Improving solubility often starts at the expression stage. Strategies include:
-
Lowering Expression Temperature: Reducing the temperature (e.g., to 15-25°C) slows down protein synthesis, which can give the protein more time to fold correctly.
-
Reducing Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of transcription and translation, preventing the accumulation of unfolded protein.
-
Choosing a Different Expression Host: If your protein requires disulfide bonds, consider using an E. coli strain that facilitates their formation in the cytoplasm (e.g., Origami, Rosetta-gami) or targeting the protein to the periplasm. For proteins requiring complex PTMs, eukaryotic systems like yeast, insect, or mammalian cells may be necessary.
-
Using Solubility-Enhancing Fusion Tags: Fusing your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can improve its solubility.
Q3: My protein is soluble during purification but precipitates afterward. What's the first step?
This common issue usually points to a suboptimal final buffer. The first step is to perform a buffer optimization screen. Key parameters to investigate are:
-
pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain a net charge, which enhances solubility.
-
Ionic Strength: Vary the salt concentration (e.g., NaCl, KCl from 50 mM to 500 mM). Salts can help to solubilize proteins through "salting in" and prevent non-specific interactions.
-
Additives: Screen a panel of stabilizing and solubilizing agents.
A Thermal Shift Assay (TSA) is an excellent high-throughput method to quickly screen many buffer conditions to find the one that confers the highest thermal stability, which often correlates with long-term stability.
Q4: How do I choose the right additives for my buffer?
The choice of additives depends on the specific challenges your protein faces. Here are some common categories:
-
Stabilizers (Osmolytes): Sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol, sorbitol) are often used to stabilize proteins by promoting the hydration of the protein surface.
-
Solubilizing Agents: Amino acids like L-arginine and L-glutamate can help to suppress aggregation by interacting with hydrophobic patches on the protein surface.
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of incorrect disulfide bonds and subsequent aggregation.
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can be used to solubilize proteins with significant hydrophobic surface areas.
Q5: What is the best way to store my purified protein?
Proper storage is critical for maintaining protein activity and stability.
-
Concentration: Store proteins at a reasonably high concentration (typically >1 mg/mL), as very dilute proteins are more prone to adsorption to container surfaces and degradation.
-
Aliquoting: Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which can cause denaturation and aggregation.
-
Temperature: For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. For short-term use, 4°C is often sufficient, but stability should be verified.
-
Cryoprotectants: Add a cryoprotectant like glycerol (typically 10-50%) to the storage buffer to protect the protein from damage during freezing.
Section 2: Troubleshooting Guides
Problem: My protein is expressed but is found in insoluble inclusion bodies.
| Question | Possible Cause & Solution |
| Have you tried optimizing expression conditions? | High expression rates can overwhelm the cell's folding machinery. - Lower the temperature: After induction, reduce the growth temperature to 18-25°C. - Reduce inducer concentration: Titrate your IPTG concentration (e.g., from 1 mM down to 0.05 mM). |
| Is your expression vector and host appropriate? | The fusion tag or cellular environment may not be optimal. - Try a different solubility tag: Clone your gene into a vector with a different tag, such as MBP or SUMO. - Use a specialized E. coli strain: If your protein has rare codons, use a strain that supplies the corresponding tRNAs (e.g., Rosetta). If it has disulfide bonds, use a strain like SHuffle or Origami. |
| Could the protein be toxic to the host? | Toxicity can lead to stress responses and protein aggregation. - Use a tightly regulated promoter: Vectors with promoters like pBAD allow for more controlled expression levels compared to T7-based systems. |
Problem: My protein precipitates during or after purification.
| Question | Possible Cause & Solution |
| Is your buffer's pH and ionic strength optimized? | A suboptimal buffer is a primary cause of precipitation. - Check the pI: Ensure your buffer pH is at least 1 unit above or below the protein's theoretical pI. - Vary the salt concentration: Test a range of NaCl or KCl concentrations (e.g., 50, 150, 300, 500 mM). Some proteins are more stable at higher ionic strengths. |
| Have you tried adding stabilizing agents? | The protein may require specific additives to remain soluble. - Add glycerol: Glycerol (5-20%) is a common stabilizer that can prevent aggregation. - Add L-Arginine/L-Glutamate: A combination of 50 mM L-Arg/Glu can act as a general aggregation suppressor. |
| Is the protein concentration too high for the buffer? | Solubility is concentration-dependent. - Concentrate in the presence of stabilizers: Add stabilizing agents before concentrating your protein. - Determine the solubility limit: Perform a small-scale test to find the maximum soluble concentration in your current buffer. |
Section 3: Data Presentation
Table 1: Common Buffer Additives for Enhancing Protein Stability and Solubility
| Additive Class | Example(s) | Mechanism of Action | Common Use Case |
| Polyols/Sugars | Glycerol, Sucrose, Sorbitol | Preferentially excluded from the protein surface, promoting a more compact, stable state (osmolyte). | General stabilizer, cryoprotectant. |
| Amino Acids | L-Arginine, L-Glutamate | Can suppress aggregation by interacting with surface residues and masking hydrophobic patches. | Preventing non-specific aggregation. |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | Modulate electrostatic interactions and solubility ("salting-in" at low concentrations). | Improving solubility and mimicking physiological conditions. |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | Prevent oxidation and the formation of incorrect disulfide bonds. | Proteins containing cysteine residues. |
| Detergents | Tween-20, Triton X-100, CHAPS | Solubilize proteins by interacting with hydrophobic surfaces, preventing aggregation. | Membrane proteins or proteins with exposed hydrophobic regions. |
| Chaotropes | Urea, Guanidine-HCl | At low concentrations, can sometimes improve solubility without full denaturation. | Solubilizing inclusion bodies (at high concentrations). |
Table 2: Typical Working Concentrations of Common Buffer Additives
| Additive | Typical Concentration Range | Notes |
| Glycerol | 5 - 50% (v/v) | Higher concentrations increase viscosity. Use 20-50% for cryoprotection. |
| Sucrose | 5 - 10% (w/v) | A good alternative to glycerol. |
| L-Arginine | 50 mM - 1 M | Often used in refolding buffers and to prevent aggregation. |
| NaCl / KCl | 50 - 500 mM | Protein-dependent; screen for optimal concentration. |
| DTT / TCEP | 1 - 10 mM | TCEP is more stable and does not interfere with IMAC. |
| Tween-20 / Triton X-100 | 0.005 - 0.1% (v/v) | Use the lowest effective concentration to avoid interference with downstream assays. |
Section 4: Experimental Protocols
Protocol 1: Buffer Optimization using Thermal Shift Assay (TSA)
A Thermal Shift Assay (also known as Differential Scanning Fluorimetry or DSF) is a high-throughput method to assess protein thermal stability. A fluorescent dye, which binds to exposed hydrophobic regions of a protein as it unfolds, is used to monitor the denaturation process in a real-time PCR machine. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A higher Tm indicates greater stability.
Materials:
-
Purified protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
96-well PCR plate
-
Real-time PCR instrument with a melt curve function
-
Buffer screen (a set of buffers with varying pH, salts, and additives)
Methodology:
-
Prepare a Master Mix: Dilute your protein in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to the desired final concentration. Add SYPRO Orange dye to a final concentration of 5x.
-
Set up the Plate: In each well of the 96-well plate, add a small volume of a different buffer condition from your screen.
-
Add Protein Mix: Add the protein/dye master mix to each well. The final volume is typically 20-25 µL. Include a no-protein control for each buffer condition.
-
Run the Assay: Place the plate in the real-time PCR instrument. Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring fluorescence.
-
Analyze Data: The instrument software will generate melt curves. The midpoint of the fluorescence transition is the Tm. Identify the buffer conditions that result in the highest Tm.
Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Materials:
-
Purified protein sample (0.2 - 1 mg/mL)
-
Low protein-binding syringe filter (0.1 or 0.22 µm)
-
DLS instrument and appropriate cuvette
Methodology:
-
Sample Preparation: Prepare your protein in the desired buffer. The solution must be free of dust and extraneous particles.
-
Filtering: Filter the sample directly into a clean DLS cuvette using a syringe filter to remove large, non-protein aggregates and dust.
-
Measurement: Place the cuvette in the DLS instrument. Allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: The instrument shines a laser through the sample and measures the fluctuations in scattered light intensity over time, which are related to the size of the particles via their diffusion rate.
-
Data Analysis: The software will generate a size distribution report.
-
Monodisperse Sample: A single, narrow peak indicates a homogenous, non-aggregated sample.
-
Aggregated Sample: The presence of a second peak at a much larger size, or a high polydispersity index (PDI > 0.2), indicates aggregation.
-
Section 5: Mandatory Visualizations
References
Technical Support Center: Brd2 and SRSF1 (SF2/ASF) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Bromodomain-containing protein 2 (Brd2) and Serine/Arginine-Rich Splicing Factor 1 (SRSF1, formerly known as SF2/ASF).
Clarification on "Brd-SF2"
The term "this compound" is not standard in scientific literature. Research indicates that this likely refers to two distinct proteins that are central to gene expression regulation:
-
Brd2 : A member of the Bromodomain and Extra-Terminal (BET) family of proteins. It acts as a chromatin reader, binding to acetylated histones to regulate transcription.
-
SRSF1 (formerly SF2/ASF) : A prototypical member of the Serine/Arginine-rich (SR) family of splicing factors that plays a crucial role in both constitutive and alternative splicing.
This guide will address experimental protocols and troubleshooting for each of these proteins individually.
Frequently Asked Questions (FAQs)
Brd2 FAQs
-
Q1: What is the primary function of Brd2? A1: Brd2 is a transcriptional regulator that recognizes and binds to acetylated histones, particularly on histone H4. This interaction helps recruit transcription factors and co-activators to gene promoters, thereby influencing gene expression. It plays a significant role in cell cycle progression, neuronal development, and inflammation.[1][2][3]
-
Q2: How does Brd2 regulate alternative splicing? A2: Brd2 can modulate the alternative splicing of several hundred genes.[1][4] It is typically localized at the promoters of these genes. The precise mechanism is still under investigation, but it is thought to be linked to its role in transcription regulation, potentially by affecting the rate of transcriptional elongation, which in turn can influence splice site selection.
-
Q3: What are the key protein domains of Brd2 and their functions? A3: Brd2 has two N-terminal bromodomains (BD1 and BD2) that are responsible for recognizing and binding to acetylated lysine residues on histones. It also possesses an Extra-Terminal (ET) domain and a C-terminal domain, which are involved in protein-protein interactions and are crucial for its association with chromatin.
SRSF1 (SF2/ASF) FAQs
-
Q1: What is the primary role of SRSF1 in the cell? A1: SRSF1 is a key splicing factor that is essential for both constitutive and alternative splicing of pre-mRNA. It binds to specific RNA sequences known as exonic splicing enhancers (ESEs) to promote the recognition of nearby splice sites by the spliceosome.
-
Q2: Besides splicing, what are the other functions of SRSF1? A2: SRSF1 is a multifunctional protein involved in various aspects of RNA metabolism, including mRNA stability, nuclear export of mRNA, and translation. It can also act as an oncoprotein by altering the splicing of genes involved in cell cycle control and apoptosis.
-
Q3: How is the activity of SRSF1 regulated? A3: The function and subcellular localization of SRSF1 are heavily regulated by phosphorylation of its C-terminal RS (Arginine/Serine-rich) domain. Kinases such as SRPK1 and CLK/STY phosphorylate SRSF1, which affects its interactions with other proteins and its role in splicing and translation.
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause | Recommended Solution for Brd2/SRSF1 Research |
| No or low yield of bait protein (Brd2 or SRSF1) | Inefficient antibody binding. | Ensure the antibody is validated for IP. Use a monoclonal antibody for higher specificity if possible. |
| Protein degradation. | Add protease and phosphatase inhibitors to the lysis buffer. Perform all steps at 4°C. | |
| Bait protein is not properly solubilized. | For Brd2, which is a chromatin-associated protein, ensure your lysis buffer contains a sufficient concentration of non-ionic detergents (e.g., 0.5% NP-40) and salt (e.g., 150 mM NaCl) to extract it from the nucleus. Sonication may be required to shear chromatin and release the protein. | |
| No or low yield of prey protein | Weak or transient interaction. | Consider in vivo cross-linking with formaldehyde (1% for 10 minutes) before cell lysis to stabilize protein complexes. Be aware that this may require optimization of elution conditions. |
| Interaction is disrupted by lysis/wash buffer. | Use a milder lysis buffer with lower detergent concentrations. For Co-IP, RIPA buffer may be too stringent and disrupt some protein-protein interactions. Optimize wash stringency by reducing the number of washes or the salt/detergent concentration in the wash buffer. | |
| Epitope of the bait protein is masked by the interacting partner. | Try using an antibody that targets a different epitope on your bait protein (e.g., N-terminus vs. C-terminus). | |
| High background/non-specific binding | Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. Block the beads with BSA or salmon sperm DNA. |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration that maximizes specific pulldown while minimizing background. | |
| Insufficient washing. | Increase the number of washes or the stringency of the wash buffer (e.g., increase salt concentration up to 500 mM NaCl). |
Chromatin Immunoprecipitation (ChIP)
| Problem | Possible Cause | Recommended Solution for Brd2 Research |
| Low DNA yield | Inefficient cross-linking. | Optimize formaldehyde cross-linking time (typically 10-15 minutes at room temperature). Over-cross-linking can mask epitopes, while under-cross-linking will lead to loss of protein-DNA complexes. |
| Incomplete cell lysis and chromatin shearing. | Ensure complete cell lysis to release nuclei. Sonication is a critical step for shearing chromatin to an optimal size of 200-1000 bp. Optimize sonication power and duration for your specific cell type. Verify fragment size on an agarose gel. | |
| Poor antibody performance. | Use a ChIP-validated antibody for Brd2. Titrate the antibody to find the optimal concentration. | |
| Inefficient elution of chromatin. | Ensure the elution buffer is fresh and the incubation temperature and time are sufficient to reverse the cross-links and release the chromatin from the beads. | |
| High background | Non-specific binding of chromatin to beads. | Pre-clear the chromatin with beads before the immunoprecipitation step. Include a mock IP with a non-specific IgG antibody as a negative control. |
| Repetitive DNA sequences in the sample. | Increase the stringency of the washes by increasing the salt concentration in the wash buffers. | |
| Too much starting material. | Using too many cells can lead to high background. Start with the recommended cell number for your protocol (e.g., 1x10^7 cells per ChIP). |
Quantitative Data Summary
Table 1: Gene Expression Changes Following Brd2 Knockdown in HeLa Cells
| Category | Number of Genes | Percentage of Total Genes |
| Total Genes with Altered Expression | 1458 | ~9% |
| Downregulated Genes | 971 | ~6% |
| Upregulated Genes | 482 | ~3% |
Table 2: Impact of Brd2 Knockdown on Alternative Splicing in HeLa Cells
| Category | Number of Genes |
| Genes with Significant Changes in Alternative Splicing | 289 |
| Alternatively Spliced Genes with Decreased Expression | ~55% of the 289 genes |
Experimental Protocols & Workflows
Co-Immunoprecipitation (Co-IP) Workflow for Brd2/SRSF1
Caption: A generalized workflow for co-immunoprecipitation experiments.
Detailed Protocol: Co-Immunoprecipitation of Brd2
-
Cell Lysis :
-
Wash cells with ice-cold PBS and harvest.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
For the chromatin-bound Brd2, sonication on ice may be necessary to ensure complete nuclear lysis and chromatin shearing.
-
-
Pre-clearing :
-
Centrifuge the lysate to pellet cell debris.
-
Incubate the supernatant with Protein A/G beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation :
-
Add the primary antibody against Brd2 to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture :
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing :
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower detergent concentration). The stringency can be adjusted by varying the salt concentration.
-
-
Elution :
-
Elute the protein complexes from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
-
Analysis :
-
Neutralize the eluate if using a low-pH buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against the expected interacting partners.
-
Chromatin Immunoprecipitation (ChIP) Workflow
Caption: A standard workflow for Chromatin Immunoprecipitation (ChIP) experiments.
Detailed Protocol: Brd2 ChIP-seq
-
Cross-linking : Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis : Lyse the cells and isolate the nuclei.
-
Chromatin Shearing : Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation :
-
Pre-clear the sheared chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade Brd2 antibody overnight at 4°C.
-
-
Immune Complex Capture : Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
Washing : Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking : Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification : Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis : Analyze the purified DNA by qPCR for specific target genes or prepare a library for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
In Vitro Kinase Assay for SRSF1 Phosphorylation by SRPK1
Caption: A workflow for an in vitro kinase assay to study SRSF1 phosphorylation.
Signaling Pathways
Brd2-E2F1 Signaling Pathway in Cell Cycle Regulation
Brd2 plays a role in cell cycle progression by interacting with the transcription factor E2F1. Brd2 can recruit E2F1 to the promoters of cell cycle-regulated genes, such as Cyclin A, promoting their transcription. This interaction is crucial for the G1/S phase transition.
Caption: Brd2 regulation of the E2F1-mediated cell cycle progression.
SRSF1-mTOR Signaling Pathway in Translation Control
SRSF1 can activate the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. This activation can occur through various mechanisms, including the regulation of alternative splicing of components within the pathway. Activated mTORC1 then phosphorylates downstream targets like 4E-BP1 and S6K1 to promote cap-dependent translation.
Caption: SRSF1-mediated activation of the mTOR signaling pathway to promote translation.
References
- 1. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD2 inhibition blocks SARS-CoV-2 infection by reducing transcription of the host cell receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging functions of SRSF1, splicing factor and oncoprotein, in RNA metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BRD4 Degraders: Brd-SF2 vs. MZ1 and Other Prominent PROTACs
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of BRD4-targeting PROTACs to inform experimental design and therapeutic development.
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. A key target in oncology and other research areas is Bromodomain-containing protein 4 (BRD4), an epigenetic reader crucial for the transcription of key oncogenes. This guide provides a comparative analysis of Brd-SF2, a VHL-recruiting PROTAC, with the well-characterized BRD4 degrader MZ1 and other notable alternatives. The comparison focuses on degradation efficacy, selectivity, and mechanism of action, supported by available experimental data and detailed protocols to guide researchers in their selection of appropriate tools.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules that leverage the cell's own protein disposal machinery. They consist of a ligand that binds the target protein (e.g., BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This ternary complex formation (Target-PROTAC-E3 Ligase) brings the target protein in close proximity to the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.
Caption: PROTACs induce proximity between BRD4 and an E3 ligase, leading to ubiquitination and proteasomal degradation.
Comparative Efficacy of BRD4 Degraders
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax). A lower DC50 value indicates higher potency.
It is important to note that direct comparison of DC50 values across different studies can be misleading due to variations in cell lines, treatment times, and experimental protocols.
| Degrader | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| This compound | VHL | HEK293 | 17.2 µM[1] | Not Reported |
| MZ1 | VHL | HeLa | < 100 nM[2] | >90%[3] |
| 22Rv1 (Prostate Cancer) | ~20 nM[3] | >95%[3] | ||
| MV4-11 (Leukemia) | ~1.5 nM | >90% | ||
| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | < 5 nM | >90% |
| dBET1 | CRBN | MV4-11 (Leukemia) | 430 nM | >90% |
Note on this compound Data: The currently available data for this compound shows a DC50 of 17.2 µM in HEK293 cells, a non-cancerous cell line. This value is significantly higher than that of other BRD4 degraders, which typically exhibit nanomolar potency in cancer cell lines. Further studies are required to evaluate the efficacy of this compound in relevant cancer models to enable a more direct comparison with molecules like MZ1.
Selectivity Profile: Pan-BET vs. Selective Degradation
The BET family of proteins includes BRD2, BRD3, and BRD4, which share highly homologous bromodomains. While many inhibitors and degraders are "pan-BET," affecting all family members, some degraders exhibit preferential degradation of BRD4.
-
MZ1 has been shown to preferentially degrade BRD4 over BRD2 and BRD3 at lower concentrations. This selectivity is attributed to the formation of a more stable ternary complex with BRD4 and VHL.
-
ARV-771 and dBET1 are generally considered pan-BET degraders, inducing the degradation of BRD2, BRD3, and BRD4.
-
The selectivity profile of This compound for other BET family members has not been extensively reported in publicly available literature.
BRD4 Signaling Pathway and the Impact of Degradation
BRD4 plays a critical role in gene transcription by binding to acetylated histones at enhancers and promoters and recruiting the positive transcription elongation factor b (P-TEFb). P-TEFb then phosphorylates RNA polymerase II, leading to transcriptional elongation of target genes, including the oncogene MYC. By degrading BRD4, PROTACs effectively shut down this signaling axis, leading to the suppression of oncogenic gene expression and subsequent anti-proliferative effects.
Caption: BRD4 degradation by PROTACs inhibits the transcription of oncogenes like MYC.
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are essential.
Western Blotting for Protein Degradation
This technique is used to quantify the levels of a specific protein in a cell lysate.
Caption: A stepwise workflow for assessing protein degradation via Western blotting.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL reagent and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.
Cell Viability Assay
This assay measures the effect of the degrader on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the viability data against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
MZ1 is a well-established and potent BRD4-preferential degrader with extensive characterization across numerous cancer cell lines. In contrast, the publicly available data for this compound is currently limited, with a reported DC50 in a non-cancer cell line that suggests lower potency compared to other leading BRD4 degraders. For a conclusive comparison, further evaluation of this compound in a panel of cancer cell lines is necessary. Researchers should consider the available data and the specific context of their experiments when selecting a BRD4 degrader. For studies requiring a highly potent and well-characterized BRD4-preferential degrader, MZ1 represents a robust choice. The development of novel degraders like this compound is crucial for expanding the toolkit for targeted protein degradation, and future studies will be important to fully elucidate their therapeutic potential.
References
A Head-to-Head Comparison of BRD4 Degraders: Brd-SF2 vs. dBET1
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as powerful tools to eliminate disease-causing proteins. Among the key targets is Bromodomain-containing protein 4 (BRD4), an epigenetic reader implicated in various cancers and inflammatory diseases. This guide provides a detailed comparison of two notable BRD4-targeting PROTACs: Brd-SF2 and dBET1, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and dBET1 are heterobifunctional molecules designed to induce the degradation of BRD4 via the ubiquitin-proteasome system. They achieve this by forming a ternary complex between BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4. The primary distinction between the two lies in the E3 ligase they recruit.
-
This compound utilizes a ligand for the Von Hippel-Lindau (VHL) E3 ligase.
-
dBET1 employs a phthalimide-based ligand to recruit Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1]
This fundamental difference in their mechanism can influence their degradation efficiency, selectivity, and potential for off-target effects.
Caption: Mechanisms of BRD4 degradation by this compound and dBET1.
Performance Comparison: Degradation Potency and Selectivity
Direct, side-by-side comparisons of this compound and dBET1 in the same experimental setting are limited in the published literature. However, by compiling data from independent studies, we can draw a comparative picture of their performance.
| Parameter | This compound | dBET1 |
| BRD4 Ligand | Not specified | (+)-JQ1 |
| E3 Ligase Ligand | VHL Ligand | Phthalimide (for Cereblon) |
| DC50 / EC50 | 17.2 µM (in HEK293 cells, 18h)[2] | 430 nM (in SUM149 cells)[1][3] |
| Selectivity | BRD4-targeted | Pan-BET degrader (BRD2, BRD3, BRD4)[3] |
Key Observations:
-
Potency: Based on the available data, dBET1 exhibits significantly higher potency in inducing BRD4 degradation, with an EC50 value in the nanomolar range, compared to the micromolar DC50 of this compound. It is crucial to note that these values were obtained in different cell lines and under different experimental durations, which can influence the results.
-
Selectivity: dBET1 is characterized as a pan-BET degrader, meaning it induces the degradation of BRD2 and BRD3 in addition to BRD4. In contrast, this compound is described as a BRD4-targeted degrader, suggesting a potentially higher selectivity for BRD4 over other BET family members. This difference in selectivity can have significant implications for downstream biological effects and potential therapeutic applications.
Experimental Protocols
To facilitate the replication and further investigation of these compounds, detailed protocols for key experiments are provided below.
Western Blotting for BRD4 Degradation
This protocol is essential for quantifying the extent of BRD4 degradation following treatment with this compound or dBET1.
Caption: Western Blotting Workflow for PROTAC Evaluation.
Detailed Steps:
-
Cell Seeding and Treatment: Plate cells (e.g., HEK293, MV4-11) in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or dBET1 for a specified duration (e.g., 2, 4, 8, 18, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software to determine the percentage of BRD4 degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the BRD4-PROTAC-E3 ligase ternary complex, a critical step in the mechanism of action.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the PROTAC of interest (this compound or dBET1) for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase component (anti-VHL for this compound, anti-CRBN for dBET1) or a control IgG antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against BRD4 to confirm its presence in the immunoprecipitated complex.
Cell Viability Assay
This assay determines the effect of BRD4 degradation on cell proliferation and viability.
Caption: General Workflow for Cell Viability Assays.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or dBET1.
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
Data Acquisition: Measure the luminescent or colorimetric signal using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the potency of the compounds in inhibiting cell growth.
Conclusion
Both this compound and dBET1 are valuable chemical tools for studying the biological consequences of BRD4 degradation. The choice between these two PROTACs will largely depend on the specific research question.
-
dBET1 offers high potency and serves as an excellent tool for studying the effects of pan-BET protein degradation. Its nanomolar efficacy makes it suitable for a wide range of in vitro and in vivo studies.
-
This compound , while appearing less potent based on available data, may offer greater selectivity for BRD4. This selectivity could be advantageous in dissecting the specific roles of BRD4 from those of BRD2 and BRD3.
Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their degradation kinetics, selectivity profiles, and downstream pharmacological effects. Researchers are encouraged to carefully consider the differing E3 ligase recruitment mechanisms and selectivity profiles when designing their experiments and interpreting their results.
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the On-Target Activity of Brd-SF2 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, validating that a chemical probe engages its intended target within a cell is a critical step in advancing chemical biology and drug discovery. This guide provides a comparative overview of methodologies to validate the on-target activity of Brd-SF2, a BRD4-targeted Proteolysis Targeting Chimera (PROTAC) degrader, and objectively compares its performance with other alternative BRD4 degraders.
This compound is a bifunctional molecule designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain and extra-terminal domain (BET) protein BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. While specific data on this compound is limited, this guide leverages information on well-characterized BRD4 degraders to provide a framework for its evaluation.
Quantitative Comparison of BRD4 Degraders
The efficacy of a protein degrader is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) achieved. The following tables summarize the reported degradation efficiencies of this compound and several alternative BRD4-targeting PROTACs. It is important to note that direct comparison of these values should be done with caution, as experimental conditions such as cell line, treatment duration, and assay methodology can significantly influence the results.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| Compound | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| This compound | VHL | HEK293 | 17.2 μM | Not Reported | 18 hours | [1] |
| MZ1 | VHL | HeLa | < 100 nM | Not Reported | 24 hours | [2] |
| ARV-825 | Cereblon (CRBN) | 22RV1 | 0.57 nM | Not Reported | 24 hours | [3][4] |
| dBET6 | Cereblon (CRBN) | HCT116 | Not Reported | >90% | Not Reported | [5] |
| A1874 | MDM2 | HCT116 | 32 nM | 98% | 24 hours |
Signaling Pathway and Mechanism of Action
This compound and other BRD4-targeting PROTACs function by inducing the degradation of BRD4. BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of genes, including the proto-oncogene c-MYC. By degrading BRD4, these PROTACs can effectively suppress the transcription of such target genes, leading to anti-proliferative effects in cancer cells.
Caption: Mechanism of PROTAC-induced BRD4 degradation.
Experimental Workflows and Protocols
Validating the on-target activity of this compound involves a series of experiments to confirm target engagement, protein degradation, and downstream functional consequences.
Caption: Experimental workflow for validating on-target activity.
Experimental Protocols
Below are detailed methodologies for key experiments to validate the on-target activity of this compound.
Western blotting is a fundamental technique to visualize and semi-quantify the degradation of a target protein.
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, HeLa) in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH, β-actin).
The NanoBRET™ assay measures compound binding to a target protein in live cells in real-time.
-
Cell Preparation: Co-transfect HEK293 cells with a vector expressing BRD4 fused to NanoLuc® luciferase and a vector for a HaloTag®-histone H3.3 fusion protein. Plate the transfected cells in a 96-well or 384-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ 618 Ligand (tracer) to the cells. Then, add serial dilutions of this compound or a competitor compound.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor (460 nm) and acceptor (618 nm) signals using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which the IC50 value can be determined.
The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells.
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous BRD4 locus in a cell line that stably expresses the LgBiT protein.
-
Assay Setup: Seed the HiBiT-BRD4 cells in a 96-well or 384-well plate.
-
Compound Treatment and Detection: Add the Nano-Glo® Live Cell Substrate to the cells. Then, add serial dilutions of this compound.
-
Luminescence Measurement: Measure luminescence at various time points to monitor the kinetics of BRD4 degradation.
-
Data Analysis: Normalize the luminescence signal to vehicle-treated controls to determine the percentage of protein degradation. Calculate DC50 and Dmax values from the dose-response curves.
CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures in a PCR cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble BRD4 in the supernatant by Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Conclusion
Validating the on-target activity of a chemical probe like this compound is a multi-faceted process that requires a combination of assays to confirm target engagement, quantify protein degradation, and assess downstream biological effects. While data for this compound is currently limited, the methodologies and comparative data presented in this guide provide a robust framework for its comprehensive evaluation. By employing techniques such as Western blotting, NanoBRET, HiBiT, and CETSA, researchers can confidently establish the on-target activity of this compound and compare its performance to other BRD4-targeting degraders, thereby enabling informed decisions in their research and drug development endeavors.
References
Selectivity Profiling of Brd-SF2 Against Other Bromodomain Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of bromodomain-binding molecules, using the well-characterized BET inhibitor JQ1 as a representative example for the warhead of the BRD4-targeting PROTAC degrader Brd-SF2. Due to the limited publicly available selectivity data for this compound itself, this guide leverages the extensive data on JQ1 to illustrate the principles and methodologies of selectivity profiling against a panel of bromodomain proteins. Understanding the selectivity of a bromodomain ligand is crucial for interpreting its biological effects and for the development of targeted therapies.
Quantitative Selectivity Profile of JQ1
The binding affinity of a compound across a panel of related proteins provides a quantitative measure of its selectivity. The following table summarizes the dissociation constants (Kd) and IC50 values of JQ1 for various bromodomain proteins, demonstrating its potent and selective binding to the BET (Bromodomain and Extra-Terminal) family.
| Bromodomain Target | Dissociation Constant (Kd) in nM (Assay) | IC50 in nM (Assay) |
| BET Family | ||
| BRD2 (BD1) | 128 (ITC)[1] | 76.9 (AlphaScreen)[2] |
| BRD2 (BD2) | - | 32.6 (AlphaScreen)[2] |
| BRD3 (BD1) | 59.5 (ITC)[1] | - |
| BRD3 (BD2) | 82.0 (ITC)[1] | - |
| BRD4 (BD1) | ~50 (ITC) | 77 (AlphaScreen) |
| BRD4 (BD2) | ~90 (ITC) | 33 (AlphaScreen) |
| BRDT (BD1) | ~150 (ITC) | - |
| Non-BET Family | ||
| CREBBP | No detectable binding (ITC) | >10,000 (AlphaScreen) |
| BRD9 | No significant interaction detected (DSF) | - |
| CECR2 | No significant interaction detected (DSF) | - |
| ATAD2 | No significant interaction detected (DSF) | - |
DSF (Differential Scanning Fluorimetry) was used to assess broad selectivity, with significant thermal shifts indicating binding. JQ1 showed no significant shifts for bromodomains outside the BET family.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of selectivity data. The following are standard protocols for two common assays used in bromodomain inhibitor profiling.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is a high-throughput method for measuring the competitive binding of an inhibitor to a bromodomain.
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a biotinylated ligand from a GST-tagged bromodomain.
Principle: The assay utilizes two types of beads: streptavidin-coated donor beads that bind to a biotinylated histone peptide (or a biotinylated small molecule probe like JQ1), and anti-GST acceptor beads that bind to a GST-tagged bromodomain protein. When the bromodomain binds to the peptide/probe, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a chemiluminescent signal at 520-620 nm. A test compound that competes for the binding site will disrupt this interaction, leading to a decrease in the signal.
Procedure:
-
Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS).
-
Compound Plating: A serial dilution of the test compound is prepared and dispensed into a 384-well microplate.
-
Reaction Mixture: A mixture of the GST-tagged bromodomain protein and the biotinylated ligand is added to the wells containing the test compound.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Bead Addition: A suspension of streptavidin-coated donor beads and anti-GST acceptor beads is added to each well.
-
Signal Detection: After another incubation period in the dark (e.g., 1 hour), the plate is read on an AlphaScreen-compatible plate reader.
-
Data Analysis: The resulting data is normalized to controls (no inhibitor and maximum inhibition) and the IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Objective: To determine the thermodynamic profile of the interaction between a test compound and a bromodomain.
Principle: A solution of the test compound (the ligand) is titrated into a solution of the bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.
Procedure:
-
Sample Preparation: The bromodomain protein and the test compound are extensively dialyzed against the same buffer to minimize heats of dilution. The concentrations of both are precisely determined.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.
-
Titration: A series of small injections of the ligand into the protein solution are performed. The heat change after each injection is recorded as a peak.
-
Data Analysis: The area under each peak is integrated to determine the heat change per injection. These values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the selectivity profile of a bromodomain inhibitor.
Caption: Workflow for bromodomain inhibitor selectivity profiling.
References
Assessing the Specificity of BRD4-Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. This guide provides a comprehensive assessment of the specificity of BRD4-targeted protein degradation, with a focus on VHL-based degraders as a representative example due to the limited specific public data on a degrader termed "Brd-SF2". The principles and methodologies outlined here are broadly applicable for evaluating the specificity of any BRD4-targeting PROTAC.
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key regulator of gene expression and is implicated in various cancers.[1] PROTACs targeting BRD4, such as the well-characterized molecule MZ1, function by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2][3]
Comparative Analysis of Degradation Specificity
A critical aspect of developing PROTACs is ensuring their specificity to minimize off-target effects. The ideal BRD4 degrader would selectively degrade BRD4 without affecting the levels of other proteins, including the highly homologous BET family members BRD2 and BRD3.
Quantitative Assessment of BRD4 Degrader Specificity
Mass spectrometry-based proteomics is the gold standard for assessing the global specificity of a protein degrader.[4] This unbiased approach allows for the quantification of thousands of proteins in cells treated with the degrader compared to control-treated cells. Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.[4]
While specific proteomics data for a degrader named "this compound" is not publicly available, studies on the VHL-based BRD4 degrader MZ1 have demonstrated its remarkable selectivity for BRD4 over other BET family proteins, BRD2 and BRD3. This selectivity is a key attribute for a therapeutic BRD4 degrader.
Table 1: Quantitative Comparison of BRD4 Degrader Specificity (Hypothetical Data for this compound vs. Known Data for MZ1)
| Parameter | This compound (Hypothetical) | MZ1 (VHL-based) | Pan-BET Inhibitor (e.g., JQ1) |
| Target Protein | BRD4 | BRD4 | BRD2, BRD3, BRD4 |
| Primary E3 Ligase | VHL | VHL | N/A (Inhibition) |
| BRD4 DC50 | ~17.2 µM | Potent and rapid degradation | N/A |
| Selectivity for BRD4 vs. BRD2/BRD3 | Data not available | High selectivity for BRD4 degradation | Non-selective inhibition |
| Global Proteomics Off-Targets | Data not available | Minimal off-target degradation observed in proteomics studies | Widespread transcriptional changes due to pan-BET inhibition |
DC50: Half-maximal degradation concentration.
Experimental Protocols for Specificity Assessment
A multi-pronged approach is essential for a thorough evaluation of protein degrader specificity.
Global Proteomics Analysis
This technique provides an unbiased and comprehensive view of changes in the proteome upon degrader treatment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where BRD4 is a known dependency) and treat with the BRD4 degrader at various concentrations and time points. Include vehicle-only and inactive control treatments.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Extract proteins and digest them into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for the multiplexing of samples in a single mass spectrometry run, enabling accurate relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Statistical analysis is used to identify proteins with significantly altered abundance in the degrader-treated samples compared to controls.
Targeted Validation by Western Blotting
Western blotting is a widely used technique to validate the degradation of the target protein and potential off-targets identified from proteomics.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described for the proteomics experiment. Lyse the cells in a buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (BRD4) or a potential off-target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
Target Engagement Assessment by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that the degrader directly binds to its intended target and potential off-targets in a cellular context. Ligand binding can stabilize a protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with the degrader or a vehicle control.
-
Heating: Heat the cells to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. A shift in the melting curve in the presence of the degrader indicates target engagement.
Visualizing Key Pathways and Workflows
dot
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Overview of BRD4 signaling pathways.
References
Cross-Validation of Brd-SF2's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Brd-SF2, a BRD4-targeted Proteolysis Targeting Chimera (PROTAC) degrader, with other established BRD4-targeting agents. The objective is to cross-validate the mechanism of action of this compound by benchmarking its performance against well-characterized BRD4 degraders and inhibitors. Due to the limited publicly available data for this compound, this guide leverages comprehensive data from prominent alternative compounds to establish a framework for its evaluation.
Executive Summary
This compound is identified as a BRD4-targeted PROTAC degrader with a reported half-maximal degradation concentration (DC50) of 17.2 μM.[1][2][3] PROTACs represent a novel therapeutic modality designed to induce the degradation of a target protein rather than simply inhibiting its activity.[4] This guide compares this compound with other BRD4-targeting PROTACs, such as ARV-825 and MZ1, and conventional small-molecule inhibitors like JQ1 and OTX-015. The comparative data highlights the key performance indicators and experimental methodologies required to validate the efficacy and mechanism of a novel BRD4 degrader.
Data Presentation: Comparative Performance of BRD4-Targeting Compounds
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their biochemical and cellular activities.
Table 1: Comparative Efficacy of BRD4 PROTAC Degraders
| Compound | Target(s) | E3 Ligase Recruited | DC50 | Cell Line(s) | Dmax (Maximum Degradation) |
| This compound | BRD4 | VHL | 17.2 µM[1] | HEK293 | Not Reported |
| ARV-825 | BRD4 | Cereblon (CRBN) | < 1 nM - 1 nM | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | >95% |
| MZ1 | BRD4 (preferential) | VHL | 8 nM, 23 nM | H661, H838 | Complete at 100 nM |
| dBET1 | BRD2/3/4 | Cereblon (CRBN) | ~100 nM | Acute Myeloid Leukemia (AML) cells | Not Reported |
Table 2: Comparative Activity of BRD4 Inhibitors
| Compound | Target(s) | Mechanism of Action | IC50 | Cell Line(s) | Effect on c-Myc |
| JQ1 | BRD2/3/4 | Competitive Inhibition | 92-112 nM (binding IC50 for BRD2/3/4) | Multiple, including leukemia and endometrial cancer | Decrease in expression |
| OTX-015 | BRD2/3/4 | Competitive Inhibition | 92-112 nM (binding IC50 for BRD2/3/4) | Acute leukemia cell lines | Decrease in expression |
Table 3: Binding Affinities of BRD4-Targeting Ligands
| Compound | Target | Binding Affinity (Kd) |
| ARV-825 | BRD4 (BD1) | 90 nM |
| BRD4 (BD2) | 28 nM | |
| AT1 (Brd4-selective degrader) | Brd4 (BD2) | 44 nM |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of this compound's performance.
Western Blotting for Protein Degradation
This assay is fundamental for quantifying the degradation of the target protein.
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, cancer cell lines) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other degraders for a specified time course (e.g., 2, 4, 8, 18, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 signal to the loading control. Calculate the percentage of remaining BRD4 protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CCK-8)
This assay assesses the anti-proliferative effects of the compounds.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other compounds for a specified duration (e.g., 48, 72, or 96 hours).
-
Assay Procedure: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using a sigmoidal dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay validates the formation of the BRD4-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC degrader for a short period (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (BRD4) or the E3 ligase overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD4 and the specific E3 ligase (e.g., VHL or CRBN) to confirm their interaction. An enhanced signal in the presence of the PROTAC indicates ternary complex formation.
Mandatory Visualization
Mechanism of Action: PROTAC-Mediated Degradation of BRD4
Caption: PROTAC-mediated degradation of BRD4 by this compound.
Experimental Workflow: Western Blot for BRD4 Degradation
Caption: Workflow for quantifying BRD4 protein degradation.
Signaling Pathway: BRD4 in Transcriptional Regulation
References
A Comparative Analysis of Brd-SF2 and Other PROTACs: Unveiling Downstream Effects
A deep dive into the comparative efficacy and downstream cellular impact of Brd-SF2 and other prominent BRD4-targeting PROTACs, supported by experimental data and detailed methodologies.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. This guide provides a comparative analysis of this compound, a VHL-recruiting PROTAC, and other well-characterized BRD4-targeting PROTACs, including MZ1, ARV-825, and dBET6. We will delve into their degradation efficiency, downstream signaling effects, and the experimental protocols used to evaluate their performance. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research.
Performance Comparison of BRD4-Targeting PROTACs
The efficacy of PROTACs is primarily determined by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the reported degradation efficiencies for this compound and other key BRD4-targeting PROTACs in various cell lines.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 | Dmax | Reference |
| This compound | VHL | BRD4 | HEK293 | 17.2 μM | Not Reported | [1] |
| MZ1 | VHL | BRD4 (preferential), BRD2, BRD3 | HeLa | < 100 nM | >90% | [2] |
| 22RV1 | 2-20 nM | >90% | [3] | |||
| ARV-825 | CRBN | BRD4, BRD2, BRD3 | Burkitt's Lymphoma (BL) cell lines | < 1 nM | >90% | [4][5] |
| 22RV1 | 0.57 nM | >90% | ||||
| NAMALWA, CA46 | 1 nM | >90% | ||||
| dBET6 | CRBN | BRD4, BRD2, BRD3 | HEK293T | 6 nM | 97% | |
| T-ALL cell lines | ~10 nM (IC50) | Not Reported |
Note: Direct comparison of DC50 and Dmax values should be approached with caution due to variations in experimental conditions, including cell lines, treatment times, and detection methods, across different studies.
Downstream Effects: Beyond Protein Degradation
The therapeutic potential of PROTACs lies in the downstream consequences of target protein removal. For BRD4-targeting PROTACs, a primary and consistent downstream effect is the suppression of the MYC oncogene, a critical driver of cell proliferation in many cancers. However, the broader impact on cellular signaling can vary between different PROTACs, potentially influenced by the recruited E3 ligase and the specific ternary complex formed.
This compound: While specific downstream proteomics or transcriptomics data for this compound is limited in the public domain, its targeting of BRD4 implies a likely impact on MYC expression and associated pathways.
MZ1: Quantitative proteomics studies have revealed that MZ1 treatment in HeLa cells leads to the selective degradation of BET proteins, with a preference for BRD4 over BRD2 and BRD3. This selective degradation results in the downregulation of c-Myc and induction of apoptosis. Further studies in acute myeloid leukemia (AML) cell lines have shown that MZ1 treatment leads to cell cycle arrest at the G1 phase and apoptosis.
ARV-825: This CRBN-recruiting PROTAC demonstrates potent and prolonged degradation of BRD4, leading to a more pronounced suppression of c-MYC levels compared to small-molecule inhibitors. In neuroblastoma cells, ARV-825 treatment effectively depletes BET proteins and consequently represses the expression of MYCN or c-Myc, leading to cell cycle arrest and apoptosis.
dBET6: As a potent CRBN-based degrader, dBET6 induces robust degradation of BRD4, leading to the downregulation of c-MYC and induction of apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) lines.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial for comparative analysis. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
Purpose: To quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, HeLa, or relevant cancer cell lines) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 50 µM) or vehicle control (e.g., DMSO) for a specified duration (typically 4-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
RT-qPCR for Downstream Gene Expression Analysis
Purpose: To measure the changes in mRNA levels of downstream target genes (e.g., MYC) following PROTAC treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the PROTAC as described for the Western blot protocol. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., MYC) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in PROTAC-treated samples compared to vehicle-treated controls, normalized to the housekeeping gene.
Cell Viability Assay
Purpose: To assess the functional consequence of target protein degradation on cell proliferation and survival.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Solubilize the resulting formazan crystals and measure the absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability, and measure the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Conclusion
The comparative analysis of this compound and other BRD4-targeting PROTACs highlights the rapid advancements in the field of targeted protein degradation. While this compound demonstrates the ability to degrade BRD4, other PROTACs like MZ1, ARV-825, and dBET6 exhibit significantly higher potency in various cancer cell lines. The downstream effects of these PROTACs are largely centered around the suppression of the MYC oncogene, leading to anti-proliferative and pro-apoptotic outcomes. The choice of E3 ligase (VHL vs. CRBN) can influence the degradation kinetics and selectivity, offering avenues for fine-tuning the therapeutic properties of these molecules. The provided experimental protocols serve as a foundational guide for researchers to rigorously evaluate and compare the performance of novel and existing PROTACs, ultimately accelerating the development of this promising class of therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of a Potent Dual EZH2-BRD4 Inhibitor for the Treatment of Some Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
Benchmarking Brd-SF2: A Comparative Analysis of BRD4 Degraders
In the landscape of targeted protein degradation, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and other diseases. The development of Proteolysis Targeting Chimeras (PROTACs) has provided a powerful modality to induce the degradation of these proteins. This guide presents a comparative performance analysis of Brd-SF2, a BRD4-targeted PROTAC, against other published BRD4 degraders, providing researchers, scientists, and drug development professionals with a comprehensive resource supported by experimental data.
Quantitative Performance Data
The following tables summarize the key performance metrics of this compound and its alternatives based on publicly available data. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Degradation Potency (DC50/DC90)
| Compound | E3 Ligase Ligand | Target | Cell Line | DC50/DC90 |
| This compound | VHL | BRD4 | - | DC50: 17.2 μM |
| ARV-825 | Cereblon | BRD4 | Burkitt's Lymphoma (BL) cells | DC50: <1 nM[1][2] |
| dBET6 | Cereblon | BET Bromodomains | HEK293T | DC50: 6 nM |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | DC50: 8 nM, 23 nM[3] |
| CFT-2718 | Cereblon | BRD4 | 293T | DC90: 10 nM |
Table 2: Binding Affinity (Kd)
| Compound | Target Bromodomain | Binding Affinity (Kd) |
| This compound | BRD4 | Not available |
| ARV-825 | BRD4 BD1 / BD2 | 90 nM / 28 nM |
| dBET6 | BRD4 BD1 | 46 nM |
| MZ1 | BRD4 BD1 / BD2 | 115-382 nM |
| CFT-2718 | BRD4 | Not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize BRD4 degraders.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in the target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC degrader (e.g., this compound, ARV-825) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the BRD4 protein levels.
-
Data Analysis: Quantify the band intensities using densitometry software. The DC50 value, the concentration at which 50% of the target protein is degraded, can be calculated by plotting the percentage of remaining protein against the logarithm of the degrader concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Competitive Binding Assay
Competitive binding assays are used to determine the binding affinity (Kd or Ki) of a compound for its target protein.
-
Assay Setup: Prepare a reaction mixture containing the target protein (e.g., recombinant BRD4 bromodomain), a known fluorescent or radiolabeled ligand (probe) with a known affinity, and varying concentrations of the competitor compound (e.g., this compound).
-
Incubation: Allow the mixture to reach binding equilibrium.
-
Detection: Measure the amount of bound probe. The signal will decrease as the competitor compound displaces the probe from the target protein.
-
Data Analysis: Plot the signal against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that displaces 50% of the probe) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the probe.
Visualizations
Experimental Workflow for Benchmarking BRD4 Degraders
Caption: A flowchart illustrating the experimental workflow for benchmarking BRD4 degraders.
Simplified BRD4 Signaling Pathway and PROTAC Mechanism of Action
Caption: A diagram showing the BRD4 signaling pathway and the mechanism of action of a BRD4-targeting PROTAC like this compound.
References
Safety Operating Guide
Safe Disposal and Handling of Sulfur Difluoride (SF₂)
Disclaimer: The following information pertains to Sulfur Difluoride (SF₂), as the query "Brd-SF2" did not yield a specific chemical compound. It is presumed that "Brd" was a typographical error. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical they are using.
Sulfur difluoride (SF₂) is a colorless gas with a pungent odor.[1] It is a toxic and highly reactive substance that requires careful handling and disposal to ensure laboratory safety.[2] This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing SF₂ waste.
Chemical and Physical Properties
A summary of key quantitative data for Sulfur Difluoride is presented below.
| Property | Value |
| Molecular Formula | F₂S[2][3] |
| Molecular Weight | 70.06 g/mol [3] |
| Appearance | Colorless gas |
| Odor | Pungent |
| Density | 1.311 g/cm³ |
Health Hazard Information
Sulfur difluoride is hazardous and can cause adverse health effects. It is crucial to be aware of the following:
-
Reactivity: It reacts violently with water to form toxic and corrosive hydrofluoric acid and sulfur dioxide.
-
Toxicity: SF₂ is a toxic gas.
-
Oxidizing Agent: It is a strong oxidizing agent that can react aggressively with many organic compounds.
Proper Disposal Procedures
The disposal of SF₂ and its contaminated materials must be handled as hazardous waste.
Step 1: Neutralization (if applicable and safe)
Due to its high reactivity, direct disposal is often not advisable. Neutralization can be a safer preliminary step. A common method involves reacting the gas with a suitable chemical agent to convert it into a less hazardous substance. For instance, hydrolysis will convert SF₂ into sulfur dioxide and hydrofluoric acid, which can then be neutralized.
Step 2: Collection and Storage
-
Containment: Collect any waste in a suitable, closed, and properly labeled container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Professional Disposal
-
Hazardous Waste Service: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified chemical waste disposal company.
-
Regulations: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Experimental Protocols
No specific experimental protocols for "this compound" were found. The following is a generalized workflow for the safe handling and disposal of a reactive chemical like Sulfur Difluoride, based on standard laboratory safety practices.
References
Essential Safety and Operational Guidance for Handling Novel Compound Brd-SF2
To: All Researchers, Scientists, and Drug Development Professionals
From: Laboratory Safety Department
This document provides crucial safety and logistical information for the handling and disposal of the novel compound designated Brd-SF2. As this compound is an uncharacterized substance, all personnel must adhere to a heightened level of precaution. The following procedures are designed to minimize risk and ensure a safe laboratory environment. It is imperative that all personnel handling this compound familiarize themselves with this entire document before commencing any work.
Risk Assessment Protocol for this compound
Given the unknown nature of this compound, a thorough risk assessment is the first and most critical step. This protocol must be completed and documented before any handling of the compound.
Detailed Methodologies for Risk Assessment:
-
Information Gathering:
-
Review all available data on the synthesis of this compound. Analyze the starting materials, intermediates, and byproducts for known hazards (e.g., toxicity, reactivity, flammability).
-
Examine the chemical structure of this compound for any functional groups or structural alerts that are associated with hazardous properties (e.g., explosive, oxidizing, alkylating).
-
If possible, perform a computational toxicology assessment (e.g., DEREK, SARAF) to predict potential hazards.
-
-
Physical and Chemical Property Evaluation:
-
Carefully observe the physical form of this compound (e.g., crystalline solid, fine powder, oil, volatile liquid). Fine powders present a higher inhalation risk.
-
Determine the solubility of this compound in relevant solvents. This will inform potential routes of exposure and appropriate cleaning procedures.
-
Assess the thermal stability of the compound. Is it sensitive to heat, light, or air?
-
-
Exposure Potential Assessment:
-
Identify all planned laboratory manipulations (e.g., weighing, dissolution, transfer, reaction quenching).
-
For each step, determine the potential routes of exposure:
-
Inhalation: Is the material a powder or volatile liquid? Will any procedures generate aerosols?
-
Dermal: How likely is skin contact during handling?
-
Ingestion: What is the risk of accidental ingestion (e.g., through contaminated hands)?
-
Injection: Are needles or other sharps being used?
-
-
-
Control Banding and Hazard Level Assignment:
-
Based on the information gathered, assign a conceptual hazard level to this compound. Control banding is a method used to manage risk for substances with limited hazard information.[1][2][3]
-
Low Hazard: Assumed to be non-hazardous based on starting materials and structure. Handled with standard laboratory precautions.
-
Medium Hazard: Suspected of being a skin/eye irritant, moderately toxic, or having limited reactivity. Requires enhanced controls.
-
High Hazard: Suspected of being highly potent, carcinogenic, mutagenic, reproductive toxin, or highly reactive. Requires stringent containment and specialized handling procedures.
-
Personal Protective Equipment (PPE) Plan
The level of PPE required is dictated by the outcome of the risk assessment. The following table summarizes the minimum PPE for different operational scenarios and assessed hazard levels.
| Operational Scenario | Low Hazard Level | Medium Hazard Level | High Hazard Level |
| Storage and Transport | - Standard Lab Coat- Safety Glasses- Nitrile Gloves | - Standard Lab Coat- Chemical Splash Goggles- Double Nitrile Gloves | - Chemical Resistant Lab Coat- Chemical Splash Goggles- Face Shield- Double Nitrile or Neoprene Gloves |
| Weighing (Solid) | - Standard Lab Coat- Safety Glasses- Nitrile Gloves | - Standard Lab Coat- Chemical Splash Goggles- Double Nitrile Gloves- Use of a ventilated balance enclosure or fume hood | - Chemical Resistant Lab Coat- Chemical Splash Goggles- Face Shield- Double Nitrile or Neoprene Gloves- Use of a certified chemical fume hood or glove box- Respiratory protection may be required |
| Preparing Solutions | - Standard Lab Coat- Safety Glasses- Nitrile Gloves | - Standard Lab Coat- Chemical Splash Goggles- Double Nitrile Gloves- Work within a chemical fume hood | - Chemical Resistant Lab Coat- Chemical Splash Goggles- Face Shield- Double Nitrile or Neoprene Gloves- Work within a certified chemical fume hood or glove box |
| In-use (e.g., Reactions) | - Standard Lab Coat- Safety Glasses- Nitrile Gloves | - Standard Lab Coat- Chemical Splash Goggles- Double Nitrile Gloves- Work within a chemical fume hood | - Chemical Resistant Lab Coat- Chemical Splash Goggles- Face Shield- Double Nitrile or Neoprene Gloves- Work within a certified chemical fume hood or glove box |
Experimental Workflow and PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Workflow for Risk Assessment and PPE Selection for this compound.
Disposal Plan
Due to its unknown properties, all waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: All contaminated consumables (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the date of accumulation.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Hold eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
-
Spill:
-
Small Spill: If you are trained and it is safe to do so, contain the spill with an appropriate absorbent material. Wear the appropriate PPE as outlined in the high hazard category. Clean the area with a suitable solvent and decontaminant. All cleanup materials must be disposed of as hazardous waste.
-
Large Spill: Evacuate the immediate area. Alert others and your supervisor. Contact the institutional emergency response team. Do not attempt to clean up a large spill unless you are part of the trained emergency response team.
-
By adhering to these rigorous safety protocols, we can collectively ensure a safe environment for the critical research and development involving novel compounds like this compound. Your diligence and commitment to safety are paramount.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
